Propargyl-PEG2-acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-(2-prop-2-ynoxyethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-4-11-6-7-12-5-3-8(9)10/h1H,3-7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWHATPXNWOQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1859379-85-3 | |
| Record name | 3-[2-(prop-2-yn-1-yloxy)ethoxy]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Propargyl-PEG2-acid: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
An in-depth technical guide to the chemical structure, properties, and applications of Propargyl-PEG2-acid, a versatile heterobifunctional linker for bioconjugation and drug development.
Introduction
This compound is a valuable chemical tool extensively utilized in the fields of bioconjugation, medicinal chemistry, and drug development. It is a heterobifunctional linker molecule featuring a terminal propargyl group (an alkyne) and a carboxylic acid, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4][5] This unique architecture allows for the sequential or orthogonal conjugation of two different molecules, making it an essential building block in the synthesis of complex biomolecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][6] The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugates, a critical aspect in drug design.[2][4]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, along with detailed experimental protocols for its use in bioconjugation reactions.
Chemical Structure and Properties
This compound is characterized by its distinct functional ends, which enable specific chemical reactions. The terminal alkyne group is reactive towards azides via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][7] The carboxylic acid moiety can readily form stable amide bonds with primary amines, a common functional group in biomolecules like proteins and peptides.[2][3][4]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(2-(prop-2-yn-1-yloxy)ethoxy)propanoic acid[1][4] |
| Synonyms | Propargyl-PEG1-COOH, Propyne-PEG1-CH2CH2COOH[2][4] |
| CAS Number | 1859379-85-3[1][2][3][4][8][9] |
| Molecular Formula | C₈H₁₂O₄[1][2][3][8][9] |
| Molecular Weight | 172.18 g/mol [1][2][3] |
| SMILES | C#CCOCCOCCC(=O)O |
| InChI | InChI=1S/C8H12O4/c1-2-4-11-6-7-12-5-3-8(9)10/h1H,3-7H2,(H,9,10) |
Physicochemical Properties
| Property | Value |
| Appearance | Liquid[7] |
| Purity | ≥95% - 98%[1][3][8] |
| Solubility | Soluble in DMSO (250 mg/mL with ultrasonic treatment) and other anhydrous solvents like DMF.[4][6] |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
| Storage | Store at -20°C in a dry, light-protected container.[1][2][3][4][8] Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month under a nitrogen atmosphere.[1][6] |
| Handling | Use anhydrous solvents to maintain the reactivity of the alkyne and acid groups.[4] |
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a highly sought-after linker in the construction of complex molecular architectures for therapeutic and research purposes.
-
Antibody-Drug Conjugates (ADCs): this compound serves as a non-cleavable linker in the synthesis of ADCs.[1][8] In this context, the carboxylic acid can be coupled to an antibody, while the propargyl group can be used to attach a cytotoxic drug via click chemistry.
-
PROTACs: This linker is widely used in the development of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[1][6] The linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, initiating the protein degradation cascade.
-
Bioconjugation: It is employed to link various biomolecules, such as proteins, peptides, and oligonucleotides, to other molecules or surfaces for a wide range of applications, including diagnostics and functional studies.[1][2]
-
Surface Modification: The functional groups of this compound allow for the modification of surfaces, such as nanoparticles and hydrogels, to introduce specific functionalities.[1]
Experimental Protocols
The following are generalized protocols for the two primary reaction types involving this compound: amide coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.
General Workflow for Bioconjugation
The dual functionality of this compound allows for a two-step conjugation process. First, the carboxylic acid is activated and reacted with a primary amine. Subsequently, the propargyl group is available for a click chemistry reaction with an azide-containing molecule.
Caption: General workflow for a two-step bioconjugation using this compound.
Protocol 1: Amide Coupling
This protocol describes the formation of a stable amide bond between the carboxylic acid of this compound and a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
Amide coupling reagents (e.g., EDC, HATU, HOBt)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction buffer (e.g., PBS, pH 7-8 for NHS ester reaction)
-
Quenching reagent (e.g., water)
-
Organic solvent for extraction
Procedure:
-
Activation of Carboxylic Acid (if using NHS ester chemistry):
-
Dissolve this compound (1.0 eq) in an appropriate anhydrous solvent.
-
Add EDC (1.1-1.5 eq) and NHS (1.1-1.5 eq).
-
Let the reaction proceed for 15-30 minutes at room temperature to form the NHS ester. The activation is most efficient at pH 4.5-7.2.
-
-
Amide Bond Formation:
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Add the activated this compound solution to the amine-containing molecule solution. The reaction with the primary amine is most efficient at pH 7-8.
-
Alternatively, for direct coupling using reagents like HATU:
-
Dissolve the amine-containing molecule (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent (e.g., DMF).
-
Add the coupling reagents (e.g., HATU (1.2 eq) and DIPEA (2.0 eq)).
-
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent.
-
Purify the conjugate using standard techniques such as column chromatography or HPLC.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the propargyl group of the this compound conjugate and an azide-containing molecule.
Materials:
-
This compound conjugate
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize the Cu(I) catalyst)
-
Solvent (e.g., a mixture of THF and water, or DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactant Preparation:
-
In a reaction vessel, dissolve the this compound conjugate (1 equivalent) and the azide-containing molecule (1 equivalent) in the chosen solvent system.
-
-
Inert Atmosphere:
-
Purge the reaction mixture with an inert gas for 10-15 minutes to remove dissolved oxygen.
-
-
Catalyst Addition:
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O.
-
In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water.
-
If using a ligand, pre-mix the CuSO₄ solution with the THPTA or TBTA solution.
-
To the stirred reaction mixture, add the CuSO₄·5H₂O solution (typically 0.1 equivalents).
-
Immediately follow with the addition of the sodium ascorbate solution (typically 0.5 equivalents) to reduce Cu(II) to the active Cu(I) species.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using standard methods such as column chromatography or HPLC to remove the copper catalyst and other reagents.
-
Logical Relationships in Application
The utility of this compound lies in its ability to link two distinct molecular entities, as exemplified in the synthesis of PROTACs.
Caption: Logical relationship of components in a PROTAC molecule facilitated by this compound.
Safety Information
Conclusion
This compound is a versatile and powerful tool for researchers and scientists in the life sciences and drug development. Its well-defined structure and dual reactivity enable the precise construction of complex bioconjugates and therapeutic agents like ADCs and PROTACs. The inclusion of a PEG spacer further enhances its utility by improving the physicochemical properties of the final constructs. The protocols and information provided in this guide serve as a comprehensive resource for the effective application of this compound in innovative research and development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axispharm.com [axispharm.com]
- 3. This compound, 1859379-85-3 | BroadPharm [broadpharm.com]
- 4. This compound, CAS 1859379-85-3 | AxisPharm [axispharm.com]
- 5. Cas 1859379-85-3,this compound | lookchem [lookchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. Propargyl-PEG2-amine | Alkynyls | Ambeed.com [ambeed.com]
The Bifunctional Nature of Propargyl-PEG2-acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of Propargyl-PEG2-acid, a heterobifunctional linker critical in modern bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecule's properties, key applications, and detailed experimental protocols.
Core Concepts: Understanding this compound
This compound, with the systematic name 3-[2-(2-Propyn-1-yloxy)ethoxy]propanoic acid, is a versatile chemical tool that features two distinct reactive functional groups at either end of a short polyethylene (B3416737) glycol (PEG) spacer.[1][2] This bifunctional nature is the cornerstone of its utility, allowing for the sequential or orthogonal conjugation of two different molecules.
The key components of its structure are:
-
A Terminal Propargyl Group: This alkyne functional group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction is highly specific and efficient, enabling the stable ligation of this compound to molecules containing an azide (B81097) group.[3][4]
-
A Terminal Carboxylic Acid Group: This group can be readily coupled with primary amines to form stable amide bonds.[1][5] This reaction is a fundamental and widely used bioconjugation strategy.
-
A PEG2 Spacer: The short, hydrophilic diethylene glycol spacer enhances the solubility of the molecule and its conjugates in aqueous and organic media, while also providing flexibility and minimizing steric hindrance between the conjugated molecules.[2]
The dual reactivity of this compound makes it an ideal linker for constructing complex molecular architectures where precise control over the connection of different components is required.[2]
Physicochemical and Quantitative Data
A summary of the key quantitative and physical properties of this compound is presented below. This data is essential for designing and executing experiments, including calculating molar equivalents and understanding solubility parameters.
| Property | Value | Source(s) |
| CAS Number | 1859379-85-3 | [1][5] |
| Molecular Formula | C₈H₁₂O₄ | [1][5] |
| Molecular Weight | 172.18 g/mol | [1] |
| Purity | Typically ≥95% to ≥98% | [5] |
| Appearance | Liquid or low-melting solid | [1] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [1][5] |
| Solubility | Soluble in anhydrous solvents such as DMSO and DMF. | [6] |
| Stock Solution Example | A stock solution of ≥ 20.8 mg/mL can be prepared in DMSO. | [7] |
Note: The pKa of the carboxylic acid and detailed kinetic data for its reactions are not widely available in the public domain and may need to be determined empirically for specific applications.
Experimental Protocols and Methodologies
The utility of this compound is realized through the precise execution of amide coupling and click chemistry reactions. Below are detailed protocols for these key experiments.
Protocol 1: Amide Bond Formation with a Primary Amine
This protocol details the conjugation of the carboxylic acid moiety of this compound to a molecule containing a primary amine (e.g., the lysine (B10760008) residue of a peptide or protein). This reaction typically employs a carbodiimide (B86325) coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.
Materials:
-
This compound
-
Amine-containing molecule (e.g., peptide, protein, or small molecule)
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Reaction Buffer: MES buffer (pH 4.7-6.0) for activation; PBS or bicarbonate buffer (pH 7.2-8.0) for coupling.
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.1 equivalents) in the activation buffer (MES, pH 6.0).
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the amine-reactive NHS ester.
-
-
Coupling to Amine:
-
Dissolve the amine-containing molecule (1.0 equivalent) in the coupling buffer (PBS, pH 7.5).
-
Add the activated this compound solution to the amine-containing solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Reaction Quenching: Add a quenching solution, such as hydroxylamine (B1172632) or Tris buffer, to consume any unreacted NHS esters.
-
Purification: Purify the resulting conjugate using an appropriate chromatographic technique, such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC), to remove unreacted starting materials and coupling reagents.[]
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (LC-MS) and/or NMR spectroscopy.[9][10]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl group of the this compound conjugate and an azide-functionalized molecule.
Materials:
-
Propargyl-functionalized molecule (from Protocol 3.1)
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent: Sodium ascorbate (B8700270)
-
Copper ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine)
-
Solvent: Deoxygenated PBS, or a mixture of water and DMSO/t-butanol.
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions of CuSO₄ (e.g., 20-100 mM in water), the copper ligand (e.g., 100 mM THPTA in water), and sodium ascorbate (e.g., 100-300 mM in water).[11] All buffers and solvents should be deoxygenated by sparging with an inert gas (e.g., argon or nitrogen).
-
Reaction Setup:
-
In a reaction vessel, dissolve the propargyl-functionalized molecule (1.0 equivalent) and the azide-containing molecule (1.1-1.5 equivalents) in the chosen solvent system.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ solution to the mixture. The final copper concentration is typically in the range of 0.1-1 mM.
-
-
Initiation of Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
-
Gently mix the reaction and protect it from light.
-
-
Reaction Progression: Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS.
-
Purification: Upon completion, the conjugate can be purified by SEC to remove small molecule reagents or by RP-HPLC for higher resolution separation.[] Residual copper can be removed using a chelating agent like EDTA.
-
Characterization: Analyze the final product by LC-MS to confirm the successful conjugation and assess purity.[10]
Key Applications & Workflows
The bifunctional nature of this compound is instrumental in the synthesis of complex therapeutic molecules. A prominent example is its use as a linker in the synthesis of peptide-based therapeutics, such as the dual GIP and GLP-1 receptor agonist, tirzepatide.[5][12]
Application Spotlight: Peptide Conjugation in Tirzepatide
Tirzepatide is a 39-amino acid peptide modified with a C20 fatty diacid moiety to extend its half-life, enabling once-weekly dosing.[12][13] The linker connecting the fatty acid to the peptide backbone is constructed using building blocks that are structurally analogous to this compound, specifically 8-amino-3,6-dioxaoctanoic acid.[12] This highlights the utility of such linkers in creating long-acting peptide therapeutics. The synthesis involves the formation of a stable amide bond between the linker and a lysine residue on the peptide.[12]
Visualizing the Bifunctionality and Workflows
The following diagrams, generated using Graphviz, illustrate the core reactivity of this compound and a generalized workflow for its application in bioconjugation.
Caption: Bifunctional reactivity of this compound.
Caption: Generalized workflow for sequential bioconjugation.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound, CAS 1859379-85-3 | AxisPharm [axispharm.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound, 1859379-85-3 | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enovatia.com [enovatia.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Structural determinants of dual incretin receptor agonism by tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tirzepatide, a New Era of Dual-Targeted Treatment for Diabetes and Obesity: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl-PEG2-acid as a Chemical Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG2-acid is a heterobifunctional chemical linker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and targeted therapeutics. Its structure, featuring a terminal propargyl group and a carboxylic acid, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer, provides a versatile platform for covalently linking a wide range of molecules. This guide offers a comprehensive overview of the properties, applications, and methodologies associated with this compound, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction.[1] The carboxylic acid allows for straightforward conjugation to primary amines via the formation of stable amide bonds, often facilitated by carbodiimide (B86325) chemistry. The short PEG2 spacer enhances the solubility and flexibility of the linker and the resulting conjugate, while minimizing steric hindrance.[1] This combination of features makes this compound a compact and versatile reagent for the precise construction of complex biomolecules.
Core Properties and Specifications
The fundamental properties of this compound are summarized in the table below. This information is critical for designing and executing conjugation strategies.
| Property | Value | References |
| Chemical Name | 3-(2-(Prop-2-yn-1-yloxy)ethoxy)propanoic acid | [1] |
| CAS Number | 1859379-85-3 | [2] |
| Molecular Formula | C8H12O4 | [2] |
| Molecular Weight | 172.18 g/mol | |
| Appearance | Liquid | |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | [3] |
| Storage Conditions | -20°C, protected from light and moisture | [4] |
| Functional Groups | Propargyl (alkyne), Carboxylic acid | [2] |
| Linker Type | Heterobifunctional, non-cleavable | [3] |
Data Presentation: Performance Characteristics of PEG-based Linkers in Bioconjugates
| Parameter | Bioconjugate Type | Observation | Significance | References |
| Conjugation Efficiency | ADC | High drug-to-antibody ratios (DAR) achievable with hydrophilic PEG linkers without inducing aggregation. | PEG linkers can overcome the hydrophobicity of the payload, allowing for higher drug loading. | [5] |
| In Vitro Stability | ADC | Linker-payloads with modified dipeptides show significantly increased stability in mouse serum, with drug release reduced to as low as 7% over 24 hours. | Linker chemistry is crucial for preventing premature drug release and off-target toxicity. | [6] |
| In Vivo Pharmacokinetics | ADC | PEGylation of antibodies with PEG linkers improves blood circulation time and enhances biodistribution profiles. | Longer circulation time can lead to increased tumor accumulation and therapeutic efficacy. | [7] |
| Cell Permeability | PROTAC | The flexible nature of PEG linkers can allow PROTACs to adopt folded conformations, shielding polar surface area and improving membrane traversal. | Enhanced cell permeability is critical for PROTACs to reach their intracellular targets. | [3] |
| Degradation Efficacy (DC50) | PROTAC | The length and composition of the PEG linker significantly impact the formation of a stable ternary complex (Target-PROTAC-E3 ligase), which is essential for efficient protein degradation. | Optimal linker design is key to achieving potent and selective protein degradation. | [8] |
| Solubility | PROTAC | PEG linkers are a well-established strategy to increase the aqueous solubility of large and often lipophilic PROTAC molecules. | Improved solubility is crucial for formulation and bioavailability. | [3] |
Experimental Protocols
The following are detailed methodologies for the two key reactions involving this compound: amide bond formation via EDC/NHS coupling and triazole formation via CuAAC click chemistry.
Protocol 1: Amide Coupling of this compound to a Primary Amine (e.g., on a protein or ligand)
This two-step protocol involves the activation of the carboxylic acid on this compound with EDC and NHS to form a more stable amine-reactive NHS ester, followed by reaction with the amine-containing molecule.[9]
Materials:
-
This compound
-
Amine-containing molecule (e.g., antibody, ligand)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use.
-
Prepare the amine-containing molecule in Coupling Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add a desired molar excess of this compound to the amine-containing molecule.
-
Add a 2- to 10-fold molar excess of EDC and NHS/sulfo-NHS over this compound to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Amine-containing Molecule:
-
Add the activated this compound solution to the amine-containing molecule in Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (for small molecules and peptides) or UV-Vis spectroscopy and SDS-PAGE (for proteins).
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl group of the linker (now attached to a molecule) and an azide-functionalized molecule.
Materials:
-
Propargyl-functionalized molecule
-
Azide-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: PBS or other suitable buffer
-
DMSO or DMF for dissolving hydrophobic molecules
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the propargyl-functionalized molecule in the Reaction Buffer.
-
Prepare a stock solution of the azide-functionalized molecule in DMSO or the Reaction Buffer.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM) in water.
-
Prepare a stock solution of CuSO4 (e.g., 20 mM) in water.
-
Prepare a stock solution of THPTA (e.g., 50 mM) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the propargyl-functionalized molecule and a slight molar excess (e.g., 1.2 equivalents) of the azide-functionalized molecule in the Reaction Buffer.
-
In a separate tube, premix the CuSO4 and THPTA solutions. The final concentration of CuSO4 in the reaction is typically 50-250 µM, with a 5-fold molar excess of the ligand.
-
Add the premixed CuSO4/THPTA solution to the reaction mixture containing the alkyne and azide.
-
-
Initiation of the Reaction:
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to reduce Cu(II) to the catalytic Cu(I) species.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or overnight. The reaction can be monitored by LC-MS or other appropriate analytical techniques.
-
-
Purification:
-
Purify the resulting triazole-linked conjugate using size-exclusion chromatography, dialysis, or HPLC to remove the copper catalyst, excess reagents, and byproducts.
-
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflows for the synthesis of an Antibody-Drug Conjugate (ADC) and a Proteolysis Targeting Chimera (PROTAC) using this compound.
Caption: Workflow for ADC synthesis using this compound.
Caption: Workflow for PROTAC synthesis using this compound.
Conclusion
This compound is a powerful and versatile chemical linker that facilitates the construction of complex bioconjugates with a high degree of control and efficiency. Its dual functionality enables a modular approach to the synthesis of important therapeutic modalities such as ADCs and PROTACs. The short PEG spacer provides beneficial physicochemical properties, including enhanced solubility, without adding significant bulk. By understanding the core properties of this linker and employing robust and well-defined experimental protocols, researchers can effectively leverage this compound to advance the development of novel targeted therapies and research tools. The provided workflows and data serve as a foundational guide for the successful implementation of this valuable chemical entity in drug discovery and development.
References
- 1. This compound, CAS 1859379-85-3 | AxisPharm [axispharm.com]
- 2. This compound, 1859379-85-3 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. moleculardepot.com [moleculardepot.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Propargyl-PEG2-acid: Properties and Applications
Propargyl-PEG2-acid is a heterobifunctional linker molecule widely utilized by researchers and scientists in the fields of chemical biology, drug development, and materials science. Its structure, featuring a terminal propargyl group and a carboxylic acid, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer, provides it with versatile reactivity for bioconjugation and chemical modification.
This guide provides an overview of the core technical data for this compound, its applications, and a general experimental workflow for its use.
Core Molecular Data
The fundamental properties of this compound are summarized below. This data is essential for stoichiometric calculations in experimental setups and for the characterization of resulting conjugates.
| Property | Value | References |
| Chemical Formula | C₈H₁₂O₄ | [1][2][3][4] |
| Molecular Weight | 172.18 g/mol | [2][3][4] |
| Alternate MW Value | 172.2 g/mol | [1][5][6] |
| CAS Number | 1859379-85-3 | [1][2][3] |
| Purity | ≥95% | [1][4] |
| Appearance | Colorless to light yellow liquid | [7] |
| Storage Conditions | -20°C | [1][2] |
Applications in Research and Drug Development
This compound's dual functionality makes it a valuable tool for a variety of applications:
-
Bioconjugation: It serves as a linker to connect different molecules, such as proteins, peptides, or small molecules.[2][4] The carboxylic acid can form a stable amide bond with primary amines, while the propargyl group can undergo "click chemistry" reactions.[1][2]
-
Antibody-Drug Conjugates (ADCs): The PEG linker component is useful in the development of ADCs, which are a class of targeted cancer therapies.[3][7]
-
PROTACs: This molecule can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
-
Surface Functionalization: It is used to modify the surfaces of nanoparticles, hydrogels, or polymers.[4]
-
Improving Solubility: The hydrophilic PEG spacer can enhance the solubility of the conjugated molecules in biological media.[2]
Experimental Protocols and Reaction Schemes
This compound's utility stems from its two reactive ends. The following are generalized protocols for its use in common conjugation reactions.
Amide Bond Formation via Carboxylic Acid Activation
The carboxylic acid moiety can be coupled with a primary amine-containing molecule (e.g., a protein or peptide) to form a stable amide bond. This reaction typically requires an activating agent.
Methodology:
-
Activation: Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO). Add an activating agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to the solution.[1]
-
Coupling: To the activated linker solution, add the amine-containing molecule of interest. The reaction is typically carried out at room temperature for several hours to overnight.
-
Purification: The resulting conjugate can be purified using standard techniques such as chromatography (e.g., HPLC) to remove unreacted starting materials and byproducts.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
The terminal propargyl (alkyne) group is ready to react with an azide-functionalized molecule in the presence of a copper(I) catalyst. This reaction is highly efficient and specific, forming a stable triazole linkage.[1][2]
Methodology:
-
Reaction Setup: In a suitable solvent system (often a mixture of water and a miscible organic solvent like t-butanol or DMSO), combine the azide-containing molecule and the propargyl-functionalized molecule (prepared in the previous step).
-
Catalyst Addition: Introduce the copper(I) catalyst. This is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
-
Reaction: The reaction is usually stirred at room temperature and is often complete within 1 to 24 hours.
-
Purification: The final triazole-linked conjugate is purified from the reaction mixture using appropriate chromatographic methods.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow involving this compound to conjugate a protein with a small molecule.
References
- 1. This compound, 1859379-85-3 | BroadPharm [broadpharm.com]
- 2. Cas 1859379-85-3,this compound | lookchem [lookchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound, CAS 1859379-85-3 | AxisPharm [axispharm.com]
- 5. Propargyl-PEG2-acid_1859379-85-3_新研博美 [xinyanbm.com]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. medkoo.com [medkoo.com]
Click Chemistry in Focus: A Technical Guide to Propargyl-PEG2-acid in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Precision with Click Chemistry and Propargyl-PEG2-acid
In the landscape of modern chemical biology and therapeutic development, precision and efficiency in molecular conjugation are paramount. "Click chemistry," a concept introduced by Nobel laureate K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and specific, occurring under benign, often aqueous, conditions.[1] At the heart of this chemical philosophy lies the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a powerful tool for forging stable triazole linkages between molecules.[2]
This technical guide delves into the application of a key reagent in the click chemistry toolbox: This compound . This heterobifunctional linker, featuring a terminal alkyne (propargyl group) for click chemistry and a carboxylic acid for traditional amide bond formation, offers a versatile platform for the synthesis of complex biomolecular conjugates.[3][4] Its short, hydrophilic diethylene glycol (PEG2) spacer enhances solubility while providing sufficient flexibility for biological interactions.[3] this compound has emerged as a valuable component in the construction of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6]
This guide will provide an in-depth overview of the properties of this compound, detailed experimental protocols for its use in bioconjugation, and a summary of relevant quantitative data. Furthermore, it will visualize key experimental workflows and a relevant signaling pathway to illustrate the practical application of this versatile linker in drug discovery and development.
Core Concepts: The Dual Reactivity of this compound
This compound's utility stems from its two orthogonal reactive handles, allowing for a stepwise and controlled conjugation strategy.
-
Carboxylic Acid Moiety: The terminal carboxylic acid group enables the formation of stable amide bonds with primary or secondary amines, commonly found in proteins (e.g., lysine (B10760008) residues) and other biomolecules or synthetic constructs. This reaction is typically facilitated by standard coupling reagents.[4]
-
Propargyl (Alkyne) Moiety: The terminal alkyne group is the "click" component, readily participating in the CuAAC reaction with an azide-functionalized molecule to form a highly stable 1,2,3-triazole ring.[2] This bioorthogonal reaction is highly specific and tolerant of a wide range of functional groups, making it ideal for complex biological systems.
This dual-reactivity allows researchers to first conjugate a molecule of interest via the carboxylic acid and then "click" on a second molecule, or vice versa, providing a modular approach to building complex bioconjugates.
Quantitative Data Summary
The efficiency of conjugation reactions using this compound is a critical parameter for its application. While specific yields can be highly dependent on the substrates and reaction conditions, the following table summarizes representative quantitative data for the key reaction steps.
| Reaction Type | Reactants | Reagents/Conditions | Yield (%) | Reference |
| Propargylation | HOOC-PEG3500-OH + Propargyl bromide | KOH, DMF, 70°C, 15h | 96.2 | [7] |
| Carboxylation | ω-propargyl-α-hydroxyl PEG + Succinic anhydride | DMAP, TEA, 1,4-Dioxane, RT, 24h | 92 | [7] |
| Amide Coupling | Amino acids + Hydrazonyl bromide | Optimized base and solvent | 36 - 68 | [8] |
| CuAAC | Propargyl amine + Benzyl azide | Electrospray-deposited Cu nanocatalyst | High (qualitative) | [9] |
| CuAAC | Azide and Alkyne Peptides | CuSO4, NaAsc, DMF, 100°C, 15 min (microwave) | 43 | [10] |
Experimental Protocols
The following are detailed, generalized protocols for the two key reactions involving this compound. Note: These protocols are starting points and may require optimization for specific applications.
Protocol 1: Amide Coupling of this compound to an Amine-Containing Molecule
This protocol describes the formation of a stable amide bond between the carboxylic acid of this compound and a primary amine on a molecule of interest (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
Amine-containing molecule of interest
-
Amide coupling reagents (e.g., EDC, HATU)[4]
-
Anhydrous, amine-free solvent (e.g., DMF, DMSO)
-
Reaction buffer (if applicable, non-amine containing, e.g., PBS at pH 7.2-7.5)
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in the chosen anhydrous solvent to a desired stock concentration.
-
Dissolve the amine-containing molecule in the appropriate reaction buffer or solvent.
-
-
Activation of Carboxylic Acid (if using EDC):
-
In an acidic buffer (pH 4.5-5.5), add EDC to the solution of this compound.
-
Allow the activation to proceed for 15-30 minutes at room temperature.
-
-
Amide Coupling Reaction:
-
Add the activated this compound solution to the solution of the amine-containing molecule.
-
If using a one-pot reagent like HATU, add it to the mixture of this compound and the amine-containing molecule, followed by a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature. The reaction time can range from 1 to 24 hours, depending on the reactivity of the substrates.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, TLC).
-
-
Quenching the Reaction:
-
Once the reaction is complete, add a quenching reagent like hydroxylamine (B1172632) to react with any remaining activated carboxylic acids.
-
-
Purification:
-
Purify the resulting conjugate using a suitable chromatographic technique to remove unreacted starting materials, coupling reagents, and byproducts.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the propargyl group of a this compound conjugate and an azide-functionalized molecule.
Materials:
-
This compound conjugate (from Protocol 1)
-
Azide-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (NaAsc)
-
Copper-stabilizing ligand (e.g., TBTA, THPTA) - optional but recommended
-
Solvent system (e.g., PBS, t-BuOH/water, DMSO/water)
-
Purification system (e.g., HPLC, dialysis)
Procedure:
-
Preparation of Reagents:
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
If using a ligand, prepare a stock solution in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
Dissolve the this compound conjugate and the azide-functionalized molecule in the chosen solvent system.
-
If using a ligand, pre-mix the CuSO₄ solution with the ligand solution.
-
-
Initiation of the Click Reaction:
-
Add the CuSO₄ (or CuSO₄/ligand complex) solution to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
The final concentrations are typically in the micromolar to low millimolar range.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature. Reaction times can vary from 30 minutes to a few hours.
-
The reaction can be gently agitated.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE if one component is a protein).
-
-
Purification:
-
Upon completion, purify the final triazole-linked conjugate to remove the copper catalyst, excess reagents, and any side products. This can be achieved by methods such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
-
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of synthesizing and utilizing bioconjugates with this compound.
Caption: A generalized workflow for the two-step synthesis of a bioconjugate using this compound.
Caption: Workflow for the synthesis of a PROTAC using this compound and its mechanism of action.
Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. This pathway is a common target for PROTACs.[11]
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the intervention point for a dual-targeting PROTAC.
Conclusion
This compound stands out as a highly versatile and enabling reagent for the construction of complex bioconjugates. Its dual functionality, combined with the efficiency and specificity of click chemistry, provides a robust platform for researchers in drug discovery and chemical biology. The ability to precisely link different molecular entities with control over spacing and solubility is critical for the development of next-generation therapeutics like ADCs and PROTACs. The protocols and workflows presented in this guide offer a solid foundation for the successful application of this compound in a variety of research and development settings. As the demand for more sophisticated and targeted therapies continues to grow, the importance of versatile linkers like this compound in enabling these innovations will undoubtedly increase.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Cas 1859379-85-3,this compound | lookchem [lookchem.com]
- 4. This compound, 1859379-85-3 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abzena.com [abzena.com]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to Propargyl-PEG2-acid for Antibody-Drug Conjugate (ADC) Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Propargyl-PEG2-acid, a heterobifunctional linker critical to the advancement of antibody-drug conjugate (ADC) research. This document details the core properties of the linker, step-by-step experimental protocols for its use, and the biological pathways associated with ADCs constructed with this technology.
Introduction to this compound in ADCs
This compound is a non-cleavable linker used in the synthesis of ADCs.[1][2] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[3] The linker is a critical component that connects the antibody to the payload, and its chemical properties significantly influence the ADC's stability, pharmacokinetics, and efficacy.[4][5]
The structure of this compound features two key functional groups: a terminal propargyl group (an alkyne) and a carboxylic acid.[6][7] This bifunctional nature allows for a two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines, such as the side chain of lysine (B10760008) residues on the surface of an antibody.[7][8] The propargyl group enables a highly efficient and specific "click chemistry" reaction, known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach an azide-modified drug payload.[9][10][]
The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer (PEG2) enhances the hydrophilicity of the linker.[9] This is a crucial feature as many potent cytotoxic drugs are hydrophobic, and their conjugation can lead to ADC aggregation and poor solubility.[7][9] The PEG spacer can improve the overall solubility of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without compromising stability.[9][12]
Core Properties and Specifications
A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing and executing conjugation experiments.
| Property | Value | Reference(s) |
| Chemical Name | 3-(2-(prop-2-yn-1-yloxy)ethoxy)propanoic acid | [] |
| Molecular Formula | C8H12O4 | [] |
| Molecular Weight | 172.18 g/mol | [] |
| CAS Number | 1859379-85-3 | [] |
| Appearance | Liquid | [13] |
| Purity | Typically >98% | [6] |
| Storage Conditions | -20°C | [] |
| Solubility | Soluble in DMSO and DMF | [14] |
Experimental Workflow for ADC Synthesis
The following diagram illustrates the overall workflow for the synthesis of an ADC using this compound. This process involves the sequential conjugation of the linker to the antibody and then the drug to the linker, followed by purification and characterization.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key stages of ADC synthesis using this compound.
Step 1: Activation of this compound and Conjugation to Antibody Lysine Residues
This two-step protocol first activates the carboxylic acid of this compound using EDC and NHS to form a more stable and reactive NHS ester, which then readily reacts with the primary amines of lysine residues on the antibody.[15]
Materials:
-
This compound
-
Monoclonal antibody (mAb) in a non-amine containing buffer (e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, dissolve this compound in Activation Buffer.
-
Add EDC and NHS to the linker solution. A typical molar ratio is 1:2:2 (linker:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Antibody Preparation:
-
Exchange the antibody into the Conjugation Buffer using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the antibody solution. The molar ratio of linker to antibody will determine the final DAR and should be optimized.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and quenching reagents by purifying the antibody-linker conjugate using a desalting column or size-exclusion chromatography (SEC).
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate an azide-modified cytotoxic payload to the propargyl group of the antibody-linker conjugate.[9]
Materials:
-
Propargyl-functionalized antibody-linker conjugate
-
Azide-modified cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA
-
Reducing Agent: Sodium ascorbate (B8700270)
-
Reaction Buffer: PBS, pH 7.4
-
DMSO or DMF for dissolving the payload
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Dissolve the azide-modified payload in DMSO or DMF to a desired stock concentration.
-
-
Catalyst Premix:
-
In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Let it stand for a few minutes to form the Cu(I) complex.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the antibody-linker conjugate with the azide-modified payload. A molar excess of the payload (e.g., 4 to 10-fold) is typically used.
-
Add the premixed catalyst to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unreacted payload, catalyst, and other reagents.[12]
-
Purification and Characterization of the ADC
Proper purification and characterization are essential to ensure the quality, homogeneity, and potency of the final ADC.
Table of ADC Characterization Methods:
| Analytical Method | Purpose | Reference(s) |
| Size-Exclusion Chromatography (SEC-HPLC) | To assess the level of aggregation and fragmentation of the ADC. | [16] |
| Hydrophobic Interaction Chromatography (HIC) | To determine the drug-to-antibody ratio (DAR) distribution and the amount of unconjugated antibody. | [12][17][18] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the identity of the ADC, determine the average DAR, and identify any modifications. | [19] |
| UV-Vis Spectroscopy | To determine the protein concentration and the average DAR. | [5] |
Mechanism of Action: Cellular Internalization and Payload Release
ADCs constructed with non-cleavable linkers like this compound have a distinct mechanism of action compared to those with cleavable linkers.[20][21]
The process begins with the ADC binding to its target antigen on the surface of a cancer cell.[22] This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[23] The complex is then trafficked through the endosomal pathway to the lysosome.[22]
Inside the harsh environment of the lysosome, the antibody component of the ADC is degraded by proteases.[20][21] Because the this compound linker is non-cleavable, the cytotoxic payload is released still attached to the linker and the amino acid residue (lysine) to which it was conjugated.[20][21] This payload-linker-amino acid complex must then be able to exit the lysosome and reach its intracellular target (e.g., microtubules or DNA) to exert its cytotoxic effect, ultimately leading to apoptosis of the cancer cell.[24]
An important characteristic of non-cleavable linkers is that the resulting charged payload-linker-amino acid complex is generally not membrane-permeable.[21] This limits the "bystander effect," where the payload could diffuse out of the target cell and kill neighboring antigen-negative cells.[21] Therefore, ADCs with non-cleavable linkers are often most effective against tumors with high and uniform antigen expression.[21]
Conclusion
This compound is a valuable tool in the development of next-generation antibody-drug conjugates. Its heterobifunctional nature allows for a robust and specific two-step conjugation strategy, while the integrated PEG spacer helps to overcome challenges associated with hydrophobic payloads. A thorough understanding of its properties, conjugation chemistry, and the biological consequences of its non-cleavable nature is essential for researchers aiming to design and synthesize effective and stable ADCs for targeted cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. pharmiweb.com [pharmiweb.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 1859379-85-3 | BroadPharm [broadpharm.com]
- 8. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 10. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 14. broadpharm.com [broadpharm.com]
- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. broadpharm.com [broadpharm.com]
- 20. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 21. Non-internalising antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00446A [pubs.rsc.org]
- 22. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Propargyl-PEG2-acid in PROTAC Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules are meticulously designed with three key components: a ligand to engage the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). Among the diverse array of linkers, Propargyl-PEG2-acid has emerged as a versatile and valuable building block in the synthesis of these targeted protein degraders. This guide provides an in-depth exploration of the core principles governing the use of this compound in PROTAC synthesis, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation therapeutics.
Core Principles: The Dual Functionality of this compound
This compound is a bifunctional linker that offers two distinct reactive handles, enabling a modular and efficient approach to PROTAC assembly. This "click chemistry" reagent is characterized by a propargyl group (an alkyne) at one end and a carboxylic acid at the other, separated by a two-unit polyethylene (B3416737) glycol (PEG) chain.[1]
-
The Propargyl Group for "Click Chemistry": The terminal alkyne of the propargyl group is primed for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction is highly efficient, specific, and proceeds under mild conditions, making it ideal for the late-stage conjugation of an azide-modified ligand (either for the POI or the E3 ligase). This modularity allows for the rapid synthesis of PROTAC libraries with diverse components.
-
The Carboxylic Acid for Amide Bond Formation: The carboxylic acid moiety provides a versatile attachment point for the other ligand, typically through the formation of a stable amide bond with an amine-functionalized binding molecule.[2] This reaction is well-established in medicinal chemistry and can be achieved using a variety of standard peptide coupling reagents.
-
The PEG2 Spacer: The two-unit polyethylene glycol chain imparts several beneficial properties to the resulting PROTAC molecule. PEG linkers are known to enhance the aqueous solubility of PROTACs, which often suffer from poor solubility due to their high molecular weight and lipophilicity.[3][4] The flexibility of the PEG chain can also be advantageous for the formation of a stable and productive ternary complex by allowing the two ligands to adopt an optimal orientation for binding to their respective proteins.[4]
Quantitative Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an excessively long linker can result in reduced efficacy due to increased conformational flexibility and a higher entropic penalty upon binding. The following tables summarize the impact of PEG linker length on key PROTAC properties, illustrating the importance of systematic linker optimization.
| Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs | ||||||
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[]
| Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs | ||||
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (PAMPA, 10⁻⁶ cm/s) |
| PROTAC A | PEG2 | 25 | >95 | 1.5 |
| PROTAC B | PEG4 | 10 | >95 | 1.2 |
| PROTAC C | PEG6 | 50 | 85 | 0.8 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[]
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of a PROTAC using this compound.
Protocol 1: Synthesis of a PROTAC via Amide Coupling and CuAAC
This protocol outlines a general two-step synthesis involving an initial amide coupling of this compound to one ligand, followed by a CuAAC "click" reaction to attach the second, azide-modified ligand.
Step 1: Amide Coupling
-
Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as DMF.
-
Add the coupling reagents, for example, HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the resulting propargyl-functionalized intermediate by flash column chromatography.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the propargyl-functionalized intermediate (1.0 eq) and the azide-containing ligand (1.1 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (B8700270) (0.2 eq). A copper ligand like TBTA can be used to improve reaction efficiency.
-
Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC compound by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.
Visualizing Core Concepts in PROTAC Synthesis and Action
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow of PROTAC synthesis using this compound and a key signaling pathway targeted by PROTACs.
Caption: A generalized workflow for the synthesis and evaluation of a PROTAC using this compound.
Caption: Simplified Androgen Receptor (AR) signaling pathway and the intervention by an AR-targeting PROTAC.
Conclusion
This compound is a powerful and versatile tool in the medicinal chemist's arsenal (B13267) for the construction of PROTACs. Its dual functionality allows for a modular and efficient synthetic strategy, while the incorporated PEG linker can bestow favorable physicochemical properties upon the final molecule. As the field of targeted protein degradation continues to advance, the rational design of linkers will remain a critical aspect of developing potent and selective therapeutics. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to effectively leverage this compound in their quest to create the next generation of protein-degrading drugs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Propargyl-PEG2-acid in Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Propargyl-PEG2-acid as a linker in antibody conjugation, a critical step in the development of antibody-drug conjugates (ADCs).
Introduction
This compound is a heterobifunctional linker widely employed in bioconjugation and is particularly valuable for the synthesis of ADCs.[1][2] Its structure features a terminal propargyl group and a carboxylic acid, enabling a two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines, such as the lysine (B10760008) residues on an antibody, forming a stable amide bond.[3][] The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific attachment of an azide-modified payload (e.g., a cytotoxic drug).[1][5] The short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and flexibility of the resulting conjugate.[][6]
Key Features of this compound
-
Heterobifunctional Nature: Allows for sequential and controlled conjugation of two different molecules.[]
-
Click Chemistry Compatibility: The propargyl group enables highly efficient and bioorthogonal CuAAC reactions.[1][5]
-
Amine Reactivity: The carboxylic acid can be readily activated to form stable amide bonds with primary amines.[3]
-
PEG Spacer: The two-unit PEG spacer improves solubility and reduces steric hindrance.[]
Experimental Protocols
This section details the two primary stages of antibody conjugation using this compound:
-
Antibody Modification: Activation of this compound and its conjugation to the antibody.
-
Payload Conjugation: "Click" reaction between the propargyl-modified antibody and an azide-functionalized payload.
Protocol 1: Antibody Modification with this compound via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to an antibody by activating the carboxylic acid group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to react with lysine residues on the antibody.
Materials:
-
Antibody (in a suitable buffer, e.g., PBS, pH 7.2-7.5)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.
-
-
Antibody Preparation:
-
Exchange the antibody into an amine-free buffer like PBS. The concentration should typically be between 1-10 mg/mL.
-
-
Activation of this compound:
-
In a separate reaction tube, dissolve this compound in Activation Buffer.
-
Add a molar excess of EDC and NHS (e.g., 5-10 fold molar excess over the linker).
-
Incubate for 15-30 minutes at room temperature to generate the NHS-ester of this compound.
-
-
Conjugation to Antibody:
-
Add the activated this compound solution to the antibody solution. The molar ratio of linker to antibody will influence the degree of labeling and should be optimized (a starting point could be a 10-20 fold molar excess).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add a quenching solution to stop the reaction by reacting with any unreacted NHS-ester.
-
-
Purification:
-
Remove excess linker and byproducts by using a desalting column or through dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction to conjugate an azide-modified payload to the propargyl-functionalized antibody.
Materials:
-
Propargyl-modified antibody
-
Azide-modified payload (e.g., cytotoxic drug)
-
Copper(II) Sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄, the ligand, and sodium ascorbate (B8700270) in deoxygenated water.
-
Dissolve the azide-modified payload in a suitable solvent (e.g., DMSO).
-
-
Click Reaction Mixture:
-
In a reaction tube, combine the propargyl-modified antibody and the azide-modified payload. The molar ratio should be optimized, but a 5-10 fold molar excess of the payload is a common starting point.
-
Prepare a premix of CuSO₄ and the stabilizing ligand (a 1:2 to 1:5 molar ratio is common).[5]
-
Add the CuSO₄/ligand premix to the antibody/payload mixture.
-
-
Initiation of Click Reaction:
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification of the ADC:
-
Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove unreacted payload, catalyst, and other reagents.
-
Experimental Workflow and Data Presentation
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of an antibody-drug conjugate using this compound.
Caption: Workflow for ADC synthesis using this compound.
Characterization and Quantitative Data
The successful synthesis and characterization of the ADC are crucial. The drug-to-antibody ratio (DAR) is a key quality attribute that determines the potency and safety of the ADC.[]
Table 1: Methods for Drug-to-Antibody Ratio (DAR) Determination
| Analytical Method | Principle | Information Obtained |
| UV-Vis Spectrophotometry | Measures absorbance at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentrations of both components.[] | Average DAR of the bulk sample. |
| Hydrophobic Interaction Chromatography (HIC)-HPLC | Separates ADC species based on the hydrophobicity conferred by the conjugated drug molecules. Species with different numbers of drugs will have different retention times. | Distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.) and calculation of average DAR.[7] |
| Mass Spectrometry (MS) | Measures the mass of the intact ADC or its subunits (light and heavy chains) to determine the number of conjugated drug molecules.[8][9] | Precise mass of different DAR species, average DAR, and confirmation of conjugation sites. |
Table 2: Representative Quantitative Data for ADC Characterization
| Parameter | Typical Value/Range | Method of Determination |
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, Mass Spectrometry, UV-Vis |
| Conjugation Efficiency | > 90% | HIC-HPLC (by measuring the percentage of unconjugated antibody) |
| Purity (Monomer Content) | > 95% | Size-Exclusion Chromatography (SEC) |
| Free Drug Level | < 1% | Reversed-Phase HPLC (RP-HPLC) |
Note: The optimal DAR and other parameters are specific to the antibody, drug, and target indication.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency (Step 1) | Inactive EDC/NHS, non-optimal pH, presence of amine-containing buffers. | Use fresh EDC/NHS, ensure reaction pH is between 6.0-7.5, and use amine-free buffers. |
| Low Yield in Click Reaction (Step 2) | Oxidation of Cu(I) catalyst, insufficient reducing agent. | Use a stabilizing ligand (THPTA, TBTA), ensure fresh sodium ascorbate solution, and perform the reaction under an inert atmosphere if necessary. |
| Antibody Aggregation | High degree of conjugation, harsh reaction conditions. | Optimize the linker-to-antibody ratio, perform conjugation at lower temperatures, and use appropriate formulation buffers. |
| Inaccurate DAR Measurement | Incorrect extinction coefficients (UV-Vis), poor chromatographic resolution (HIC). | Experimentally determine extinction coefficients, optimize HIC method (e.g., salt gradient, column chemistry). |
Conclusion
This compound is a versatile and effective linker for the construction of antibody-drug conjugates. The two-step conjugation strategy, involving initial antibody modification followed by a highly efficient click reaction, allows for a controlled and reproducible synthesis process. Careful optimization of reaction conditions and thorough analytical characterization are essential to ensure the quality and efficacy of the final ADC product.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. broadpharm.com [broadpharm.com]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. rapidnovor.com [rapidnovor.com]
A Step-by-Step Guide to Propargyl-PEG2-acid Click Chemistry: Principles and Protocols for Bioconjugation
FOR IMMEDIATE RELEASE
San Diego, CA – December 9, 2025 – In the rapidly evolving landscape of bioconjugation and drug development, the precise and efficient linking of molecules is paramount. Propargyl-PEG2-acid has emerged as a valuable heterobifunctional linker, enabling the straightforward conjugation of a wide array of molecules through "click chemistry." This application note provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals on the use of this compound in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.
Introduction to this compound and Click Chemistry
This compound is a versatile chemical tool that features a terminal alkyne group (propargyl) and a carboxylic acid, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This unique structure allows for a two-step, orthogonal conjugation strategy. The propargyl group participates in the highly efficient and specific CuAAC reaction with an azide-functionalized molecule to form a stable triazole linkage.[1] Concurrently, the carboxylic acid can be activated to form a stable amide bond with a primary amine on a second molecule.[1]
The CuAAC reaction is favored in bioconjugation due to its high yields, mild reaction conditions, and bioorthogonality, meaning the reactive groups do not interfere with biological functionalities.[3] The PEG spacer in this compound enhances the solubility and reduces the steric hindrance of the conjugated molecules.[2] These properties make it an ideal linker for a variety of applications, including the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized biomaterials.[4]
Experimental Protocols
This section provides detailed protocols for the two key reactions involving this compound: the CuAAC click chemistry reaction and the amide bond formation.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for conjugating this compound to an azide-containing molecule.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological macromolecules)
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
-
(Optional) Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-functionalized molecule to the desired final concentration in the reaction buffer.
-
Add this compound from its stock solution to the reaction mixture. A slight excess (1.1-1.5 equivalents) relative to the azide (B81097) is often used.
-
If using a ligand, add THPTA to the reaction mixture. A 2:1 molar ratio of THPTA to CuSO₄ is common.
-
Add the CuSO₄ stock solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or LC-MS.
-
-
Purification:
-
Upon completion, the product can be purified using methods appropriate for the conjugated molecule, such as size-exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), or dialysis to remove unreacted reagents and the copper catalyst.
-
Table 1: Typical Reagent Concentrations for CuAAC Reaction
| Reagent | Typical Final Concentration | Notes |
| Azide-Molecule | 1-10 mg/mL | Dependent on the specific molecule |
| This compound | 1.1 - 1.5 molar equivalents | A slight excess can improve reaction efficiency |
| CuSO₄ | 50-250 µM | |
| Sodium Ascorbate | 5 mM | Should be prepared fresh |
| THPTA (optional) | 250 µM - 1.25 mM | Recommended for sensitive biomolecules |
Protocol 2: Amide Bond Formation with an Amine-Containing Molecule
This protocol describes the conjugation of the carboxylic acid moiety of this compound (or its click product) to a primary amine.
Materials:
-
This compound (or its triazole conjugate)
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction buffer (e.g., MES buffer, pH 6.0, or PBS, pH 7.4)
-
Quenching reagent (e.g., hydroxylamine)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the this compound conjugate in the reaction buffer.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Conjugation to Amine:
-
Add the amine-containing molecule to the activated linker solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding a small amount of hydroxylamine (B1172632) or Tris buffer.
-
Purify the final conjugate using an appropriate method such as SEC, RP-HPLC, or dialysis.
-
Illustrative Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow and the chemical principles of this compound click chemistry.
Application in Drug Development: Targeting Signaling Pathways
The versatility of this compound makes it a powerful tool in the development of targeted therapeutics. For instance, a targeting ligand (e.g., a small molecule inhibitor or an antibody fragment) can be conjugated to a potent cytotoxic drug via the this compound linker. This ADC can then selectively deliver the drug to cancer cells overexpressing the target receptor, thereby increasing efficacy and reducing off-target toxicity.
One hypothetical application is the targeting of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. A small molecule inhibitor targeting an upstream receptor tyrosine kinase (RTK) could be conjugated to a cytotoxic payload. Upon binding of the inhibitor to the RTK on a cancer cell, the ADC would be internalized, releasing the payload and inducing apoptosis.
Quantitative Data Summary
The efficiency of CuAAC reactions is typically high, often exceeding 90% conversion under optimized conditions. The following table summarizes expected outcomes based on literature and supplier information.
Table 2: Expected Performance of this compound Click Chemistry
| Parameter | Value | Reference |
| Purity of this compound | >95% | [5] |
| Reaction Yield (CuAAC) | Typically >90% | [3] |
| Reaction Time | 1-4 hours | General Protocol |
| Storage Temperature | -20°C | [1] |
Conclusion
This compound is a highly effective and versatile bifunctional linker for the synthesis of complex bioconjugates. The protocols and principles outlined in this application note provide a robust framework for researchers to successfully implement click chemistry in their drug discovery and development workflows. The high efficiency and specificity of the CuAAC reaction, coupled with the favorable properties of the PEG spacer, make this compound an invaluable tool for creating the next generation of targeted therapeutics.
References
- 1. This compound, 1859379-85-3 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 1859379-85-3 | AxisPharm [axispharm.com]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Propargyl-PEG2-acid_1859379-85-3_新研博美 [xinyanbm.com]
Application Notes and Protocols for Peptide Labeling with Propargyl-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Propargyl-PEG2-acid as a bifunctional linker for peptide labeling. This reagent is ideal for applications in chemical biology, proteomics, and drug development, enabling the conjugation of peptides to various reporter molecules, affinity tags, or other biomolecules.
This compound possesses a carboxylic acid for stable amide bond formation with primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine (B10760008) residue) and a terminal propargyl group for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1][2][3] The short, hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance without significantly increasing the hydrodynamic radius of the conjugate.[2][3]
Core Applications
-
Development of Peptide-Based Probes: Synthesis of probes for activity-based protein profiling (ABPP), enabling the study of enzyme function and inhibitor screening.
-
Targeted Proteomics: Creation of peptide standards with specific modifications for use in quantitative mass spectrometry-based proteomics.
-
Drug Delivery and Development: Conjugation of peptides to drug molecules, enhancing their solubility, stability, and pharmacokinetic properties.[2][3] This is particularly relevant in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][4]
-
Bioconjugation: Stable attachment of peptides to surfaces, nanoparticles, or other biomolecules for a variety of research applications.[2]
Experimental Protocols
Herein are detailed protocols for a two-step labeling procedure: 1) Amide bond formation to conjugate this compound to a peptide, and 2) Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-containing molecule to the propargyl-functionalized peptide.
Protocol 1: Amide Coupling of this compound to a Peptide's N-terminus
This protocol describes the conjugation of the carboxylic acid group of this compound to the N-terminal amine of a peptide using the coupling agent HATU.
Materials:
-
Peptide with a free N-terminus
-
This compound
-
N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for analysis
Procedure:
-
Peptide Dissolution: Dissolve the peptide in a minimal amount of anhydrous DMF.
-
Reagent Preparation: In a separate tube, dissolve this compound (1.5 equivalents relative to the peptide) and HATU (1.45 equivalents) in anhydrous DMF.
-
Activation: Add DIPEA (3.0 equivalents) to the this compound and HATU mixture. Allow the activation to proceed for 15 minutes at room temperature.
-
Coupling Reaction: Add the activated this compound solution to the dissolved peptide.
-
Incubation: Let the reaction proceed for 2-4 hours at room temperature with gentle agitation.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of water.
-
Purification: Purify the resulting propargyl-functionalized peptide by RP-HPLC.
-
Characterization: Confirm the successful conjugation and determine the purity of the product by mass spectrometry. The expected mass increase corresponds to the molecular weight of this compound minus the mass of water (172.18 g/mol - 18.02 g/mol = 154.16 g/mol ).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction to conjugate an azide-containing molecule (e.g., a fluorescent dye, biotin, or another peptide) to the propargyl-functionalized peptide.
Materials:
-
Propargyl-functionalized peptide
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-ligand
-
Solvent (e.g., DMF/water or DMSO/water mixture)
-
RP-HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Reactant Dissolution: Dissolve the propargyl-functionalized peptide and the azide-containing molecule (1.2 to 2.0 equivalents) in a suitable solvent mixture (e.g., DMF/water or DMSO/water).
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water. Prepare a stock solution of the copper ligand (TBTA or THPTA) in DMF or DMSO.
-
Reaction Mixture Assembly: To the solution of the peptide and azide, add the copper ligand, followed by CuSO₄, and finally sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle agitation. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the final peptide conjugate by RP-HPLC.
-
Characterization: Confirm the successful click reaction and the purity of the final product by mass spectrometry. The mass of the final conjugate should correspond to the sum of the masses of the propargyl-functionalized peptide and the azide-containing molecule.
Quantitative Data Summary
The following table summarizes the typical molar equivalents and reaction conditions for the peptide labeling protocols.
| Parameter | Protocol 1: Amide Coupling | Protocol 2: CuAAC (Click Chemistry) |
| This compound (equivalents) | 1.5 | - |
| Peptide (equivalents) | 1.0 | 1.0 |
| HATU (equivalents) | 1.45 | - |
| DIPEA (equivalents) | 3.0 | - |
| Azide-containing molecule (equivalents) | - | 1.2 - 2.0 |
| CuSO₄ (equivalents) | - | 0.1 - 0.5 |
| Sodium Ascorbate (equivalents) | - | 0.5 - 2.0 |
| Copper Ligand (TBTA/THPTA) (equivalents) | - | 0.1 - 1.0 |
| Reaction Time | 2 - 4 hours | 1 - 4 hours |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | > 80% (post-purification) | > 90% (post-purification) |
Note: These are starting recommendations and may require optimization based on the specific peptide and azide-containing molecule.
Visualizations
Experimental Workflow
Caption: Workflow for the two-step peptide labeling process.
Signaling Pathway Application Example: Activity-Based Protein Profiling
Caption: Workflow for Activity-Based Protein Profiling.
References
Application Notes and Protocols for Propargyl-PEG2-acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Propargyl-PEG2-acid as a versatile linker in the development of advanced drug delivery systems. Detailed protocols for its application in creating targeted drug conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), are provided to guide researchers in their experimental design.
Introduction to this compound
This compound is a heterobifunctional linker that possesses two distinct reactive moieties: a terminal propargyl group and a carboxylic acid.[1][2][3] The propargyl group, containing an alkyne, is amenable to "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the stable and specific conjugation to azide-modified molecules.[1] The carboxylic acid group can be readily activated to form a stable amide bond with amine-containing molecules, such as proteins, peptides, or small molecule drugs.[4]
The short polyethylene (B3416737) glycol (PEG) spacer (PEG2) enhances the solubility and flexibility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties of the therapeutic agent.[2][3] This combination of features makes this compound a valuable tool for the construction of complex drug delivery systems.
Key Features and Benefits:
-
Dual Reactivity : Enables the sequential or orthogonal conjugation of two different molecules.[2]
-
Click Chemistry Compatibility : The propargyl group allows for highly efficient and specific bioconjugation with azide-containing molecules via CuAAC.[1]
-
Stable Amide Linkage : The carboxylic acid group forms a robust amide bond with primary amines.[4]
-
Enhanced Solubility : The hydrophilic PEG spacer improves the aqueous solubility of the linker and the final drug conjugate.[2]
-
Improved Pharmacokinetics : PEGylation can increase the in vivo half-life and reduce the immunogenicity of therapeutic molecules.[5]
-
Versatility : Applicable in the synthesis of various drug delivery systems, including ADCs and PROTACs.[1]
Applications in Drug Delivery
This compound is a key component in the construction of sophisticated drug delivery systems designed for targeted therapy.
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be used to link a potent cytotoxic drug to a monoclonal antibody (mAb). The carboxylic acid end of the linker is typically reacted with an amine-containing drug molecule. The resulting drug-linker construct, now bearing a propargyl group, can then be conjugated to an azide-modified antibody. This targeted delivery approach aims to increase the therapeutic window of the cytotoxic agent by delivering it specifically to cancer cells that express the target antigen of the mAb.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG spacer are crucial for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[6]
Data Presentation
The following tables provide representative data illustrating the potential improvements in drug properties upon conjugation using a PEG linker like this compound. Note: This data is illustrative and the actual performance will depend on the specific drug, targeting moiety, and experimental conditions.
Table 1: Physicochemical Properties of a Drug-PEG Conjugate
| Parameter | Unconjugated Drug | Drug-Propargyl-PEG2-Conjugate | Method |
| Aqueous Solubility (mg/mL) | 0.05 | 1.5 | HPLC |
| LogP | 3.2 | 1.8 | Calculated |
| In Vitro Stability (t½ in human plasma, hours) | 2.5 | 24 | LC-MS |
Table 2: In Vitro Cytotoxicity of a Her2-Targeted ADC
| Cell Line | Her2 Expression | IC50 (nM) - Unconjugated Drug | IC50 (nM) - Her2-ADC |
| SK-BR-3 | High | 15 | 0.8 |
| BT-474 | High | 18 | 1.2 |
| MCF-7 | Low | 20 | 50 |
Table 3: Pharmacokinetic Parameters of a PEGylated Protein
| Parameter | Unconjugated Protein | PEGylated Protein |
| Half-life (t½, hours) | 1.5 | 30 |
| Clearance (mL/h/kg) | 50 | 2.5 |
| Area Under the Curve (AUC, µg·h/mL) | 20 | 400 |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of a drug-linker conjugate and its subsequent conjugation to a targeting protein using this compound.
Protocol 1: Synthesis of a Drug-Propargyl-PEG2-acid Conjugate
This protocol describes the conjugation of an amine-containing drug to the carboxylic acid moiety of this compound via amide bond formation.
Materials:
-
Amine-containing drug
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Reverse-phase HPLC system
-
Mass spectrometer (e.g., LC-MS)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC or EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS ester. Monitor the reaction by TLC or LC-MS.
-
-
Conjugation to the Amine-containing Drug:
-
In a separate flask, dissolve the amine-containing drug (1 equivalent) in anhydrous DMF.
-
Add TEA (2 equivalents) to the drug solution to act as a base.
-
Slowly add the activated this compound-NHS ester solution to the drug solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by LC-MS and NMR spectroscopy.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, CAS 1859379-85-3 | AxisPharm [axispharm.com]
- 4. This compound, 1859379-85-3 | BroadPharm [broadpharm.com]
- 5. PEG–Ursolic Acid Conjugate: Synthesis and In Vitro Release Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Propargyl-PEG2-acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the antigen-specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules. This synergistic approach allows for the selective delivery of toxic payloads to cancer cells, thereby minimizing off-target toxicity and improving the therapeutic window. The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.
Propargyl-PEG2-acid is a non-cleavable linker used in the synthesis of ADCs.[1][2][3][4] It features a carboxylic acid group for conjugation to the antibody and a terminal alkyne group for the attachment of an azide-modified cytotoxic drug via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1][3][5] The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting ADC.
These application notes provide a detailed protocol for the synthesis and characterization of an ADC using this compound.
Principle of the Method
The synthesis of an ADC using this compound is a two-step process:
-
Amide Bond Formation: The carboxylic acid group of this compound is first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester.[4][6][7] This activated linker is then reacted with the primary amine groups of lysine (B10760008) residues on the antibody to form a stable amide bond.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne group on the antibody-linker conjugate is then reacted with an azide-modified cytotoxic drug in the presence of a copper(I) catalyst to form a stable triazole linkage.[3][5]
This approach allows for a modular and efficient synthesis of ADCs.
Data Presentation
The following tables present representative quantitative data for an anti-HER2 ADC synthesized using this compound.
Disclaimer: The following data is for illustrative purposes only and represents typical results that may be obtained with the described protocols.
Table 1: Characterization of Anti-HER2-Propargyl-PEG2-Drug Conjugate
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and LC-MS[8][][10] |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC)[11] |
| Aggregation | <5% | SEC |
| Endotoxin Level | <0.5 EU/mg | LAL Test |
Table 2: In Vitro Cytotoxicity of Anti-HER2-Propargyl-PEG2-Drug Conjugate
| Cell Line | HER2 Expression | IC50 (nM) |
| SK-BR-3 | High | 0.8 |
| BT-474 | High | 1.2 |
| MDA-MB-231 | Low | >1000 |
| MCF-7 | Low | >1000 |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 6.0
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
In a separate tube, dissolve EDC and NHS in anhydrous DMF or DMSO to final concentrations of 200 mM and 200 mM, respectively.
-
To the this compound solution, add 1.5 molar equivalents of EDC and 1.2 molar equivalents of NHS.
-
Incubate the reaction at room temperature for 1 hour. The activation reaction is most efficient at pH 4.5-7.2.[7]
Protocol 2: Conjugation of Activated Linker to Antibody
This protocol details the conjugation of the NHS-activated this compound to the antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-activated this compound solution from Protocol 1
-
Conjugation Buffer: 0.1 M sodium phosphate, pH 7.5
Procedure:
-
Perform a buffer exchange for the antibody into the Conjugation Buffer. The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8.[7]
-
Adjust the antibody concentration to 5-10 mg/mL.
-
Slowly add a 5-10 fold molar excess of the NHS-activated this compound solution to the antibody solution with gentle stirring.
-
Incubate the reaction at room temperature for 2-4 hours.
-
Quench the reaction by adding a final concentration of 10-20 mM Tris or glycine.
Protocol 3: Purification of the Antibody-Linker Conjugate
This protocol describes the purification of the antibody-linker conjugate to remove excess linker and other reagents.
Materials:
-
Desalting column (e.g., Sephadex G-25)
-
Purification Buffer: PBS, pH 7.4
Procedure:
-
Equilibrate the desalting column with Purification Buffer.
-
Load the reaction mixture from Protocol 2 onto the column.
-
Elute the antibody-linker conjugate with Purification Buffer. The conjugate will elute in the void volume.
-
Collect the fractions containing the purified conjugate.
-
Confirm the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
Protocol 4: Conjugation of Azide-Modified Drug via CuAAC (Click Chemistry)
This protocol outlines the conjugation of an azide-modified cytotoxic drug to the alkyne-functionalized antibody.
Materials:
-
Purified antibody-linker conjugate from Protocol 3
-
Azide-modified cytotoxic drug (e.g., Azido-MMAE)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
DMSO
Procedure:
-
Dissolve the azide-modified drug in DMSO to prepare a 10 mM stock solution.
-
In a reaction tube, add the antibody-linker conjugate to a final concentration of 2-5 mg/mL.
-
Add a 5-10 fold molar excess of the azide-modified drug to the antibody solution.
-
Prepare a fresh solution of the copper(I) catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio in water.
-
Add the CuSO4/THPTA solution to the reaction mixture to a final copper concentration of 100-200 µM.
-
Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-2 mM.
-
Incubate the reaction at room temperature for 2-4 hours, protected from light.
Protocol 5: Purification of the Final ADC
This protocol describes the purification of the final ADC to remove unreacted drug, catalyst, and other reagents.
Materials:
-
Size Exclusion Chromatography (SEC) column
-
Purification Buffer: PBS, pH 7.4
Procedure:
-
Equilibrate the SEC column with Purification Buffer.
-
Load the reaction mixture from Protocol 4 onto the column.
-
Elute the ADC with Purification Buffer. The ADC will elute as the main peak.
-
Collect the fractions containing the purified ADC.
-
Perform a buffer exchange into a suitable formulation buffer if necessary.
Protocol 6: Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination:
The average number of drug molecules conjugated to each antibody can be determined using several methods:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.[][10]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The weighted average DAR can be calculated from the peak areas of the different species.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate determination of the DAR and the distribution of different drug-loaded species.[8][12]
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify the level of aggregation.[11]
Protocol 7: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the in vitro potency of the ADC.[1][2][13][14]
Materials:
-
Cancer cell lines (e.g., SK-BR-3 for HER2-positive and MCF-7 for HER2-negative control)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by plotting the data using a four-parameter logistic curve.
Visualization
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 1859379-85-3 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 10. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propargyl-PEG2-acid in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Propargyl-PEG2-acid as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document includes detailed protocols for the synthesis and evaluation of PROTACs, quantitative data for linker performance comparison, and visualizations of key biological pathways and experimental workflows.
Introduction to this compound in PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[2]
This compound is a bifunctional linker that incorporates a propargyl group (an alkyne) and a carboxylic acid, connected by a two-unit polyethylene (B3416737) glycol (PEG) chain. This structure offers several advantages for PROTAC development:
-
Facilitates "Click Chemistry": The terminal alkyne group enables highly efficient and specific conjugation to an azide-modified ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[] This modular approach simplifies the synthesis of PROTAC libraries with diverse ligands.[4]
-
Amide Bond Formation: The carboxylic acid moiety allows for straightforward amide bond formation with an amine-containing ligand, providing a stable covalent linkage.
-
Hydrophilicity and Flexibility: The two-unit PEG chain enhances the hydrophilicity of the PROTAC molecule, which can improve solubility and cell permeability.[2] The flexibility of the PEG linker is also crucial for enabling the proper orientation of the POI and E3 ligase to form a productive ternary complex.[5]
Data Presentation: Impact of Linker Composition on PROTAC Efficacy
The choice of linker significantly impacts the degradation potency of a PROTAC, which is typically measured by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize quantitative data from a comparative study of PROTACs targeting the BRD4 protein, illustrating the effect of different linker types.
Table 1: Comparison of BRD4 Degradation with Varying PEG Linker Lengths
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[6] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[6] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation in some cases.[4][6] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[6] |
| 4 | BRD4 | H661 | < 0.5 | > 90 | Longer PEG linkers can restore high degradation potency.[4] |
| 5 | BRD4 | H661 | < 0.5 | > 90 | Similar to the 4-PEG linker, showing potent degradation.[4] |
Note: The data presented is a synthesis of findings from multiple research articles. The "hook effect," where the efficacy of a PROTAC decreases at higher concentrations, is a common phenomenon and should be considered when interpreting degradation data.[6]
Table 2: Comparison of Physicochemical Properties of Different Linker Types
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers | Hydrophilic, flexible, tunable length.[2] | Improved solubility, enhanced cell permeability, good biocompatibility.[2] | Potential for reduced metabolic stability, can be more challenging and costly to synthesize compared to alkyl linkers.[2] |
| Alkyl Linkers | Hydrophobic, flexible, synthetically accessible.[2] | Chemically stable, straightforward synthesis.[2] | May limit aqueous solubility and cellular uptake.[2] |
| Rigid Linkers (e.g., containing cycloalkanes, aromatic rings) | Constrained conformation. | Can pre-organize the PROTAC for favorable ternary complex formation, may improve selectivity.[2] | Can be more synthetically complex. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the biological evaluation of its activity.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC. It involves an initial amide coupling of the linker to one ligand, followed by a CuAAC "click" reaction to attach the second, azide-modified ligand.
Step 1: Amide Coupling of this compound to Ligand 1 (Amine-functionalized)
-
Materials:
-
Ligand 1 (with a primary or secondary amine)
-
This compound
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA, Et3N)
-
Anhydrous solvent (e.g., DMF, DCM)
-
-
Procedure:
-
Dissolve Ligand 1 (1.0 eq) and this compound (1.1 eq) in the anhydrous solvent.
-
Add the coupling reagents (e.g., HATU (1.2 eq) and DIPEA (2.0 eq)).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product (Ligand 1-PEG2-Propargyl) by flash column chromatography.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
Ligand 1-PEG2-Propargyl (from Step 1)
-
Ligand 2 (azide-functionalized)
-
Copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate (B8700270), or a Cu(I) catalyst like Cu(I)Br)
-
Solvent system (e.g., a mixture of t-BuOH and water, or DMF)
-
-
Procedure:
-
Dissolve Ligand 1-PEG2-Propargyl (1.0 eq) and Ligand 2-azide (1.0 eq) in the chosen solvent system.
-
Add the copper sulfate (B86663) (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: Evaluation of PROTAC-induced Protein Degradation by Western Blot
This protocol outlines the steps for treating cells with a synthesized PROTAC and analyzing the degradation of the target protein.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC compound (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Mandatory Visualizations
Signaling Pathway: PROTAC-mediated Degradation of BET Proteins
The following diagram illustrates the mechanism of action for a PROTAC targeting Bromodomain and Extra-Terminal (BET) proteins, such as BRD4. The degradation of BRD4 leads to the downregulation of oncogenes like c-MYC, which is a key signaling pathway in many cancers.[7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation using Propargyl-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG2-acid is a bifunctional linker molecule widely utilized in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4] Its structure features a terminal propargyl group (an alkyne) and a carboxylic acid, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[5][6] This heterobifunctional nature allows for a sequential and controlled conjugation strategy. The carboxylic acid can be activated to form a stable amide bond with primary amines (e.g., lysine (B10760008) residues) on proteins and other biomolecules.[7][8] The propargyl group enables covalent linkage to azide-modified molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[2][9] The hydrophilic PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[5][10]
These application notes provide detailed protocols for the two-stage conjugation of this compound to amine-containing biomolecules and subsequent click chemistry reaction.
Data Presentation: Reaction Parameters and Expected Outcomes
The following tables summarize typical reaction conditions and expected outcomes for the bioconjugation techniques involving this compound. These values are derived from established protocols for similar linker molecules and should be optimized for specific applications.
Table 1: EDC/NHS Activation of this compound and Amine Coupling
| Parameter | Recommended Range | Notes |
| Activation Step (pH) | 4.5 - 6.0 | Optimizes the formation of the amine-reactive NHS-ester.[11] |
| Coupling Step (pH) | 7.2 - 8.5 | Facilitates efficient reaction with primary amines.[11] |
| Molar Excess of EDC | 2 - 10 fold (over this compound) | A starting point for optimization.[11] |
| Molar Excess of NHS | 1.25 - 2.5 fold (over EDC) | Stabilizes the active intermediate.[11] |
| Reaction Time (Activation) | 15 - 30 minutes | At room temperature.[11] |
| Reaction Time (Coupling) | 2 hours - overnight | At room temperature or 4°C. |
| Typical Conjugation Efficiency | 40 - 80% | Highly dependent on the biomolecule and reaction conditions. |
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Concentration | Notes |
| Alkyne-modified Biomolecule | 10 µM - 1 mM | |
| Azide-containing Molecule | 1.5 - 5 fold molar excess (over alkyne) | |
| Copper(II) Sulfate (B86663) (CuSO₄) | 50 µM - 1 mM | |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Should be in excess of CuSO₄. |
| Copper Ligand (e.g., THPTA, TBTA) | 5 fold molar excess (over CuSO₄) | Accelerates the reaction and protects the biomolecule. |
| Reaction Time | 1 - 4 hours | At room temperature.[12] |
| Expected Yield | > 90% | CuAAC is typically a high-yield reaction.[13] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to an Amine-Containing Protein
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by conjugation to primary amines on a protein.
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
Step 1: Activation of this compound
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
In a reaction tube, add the desired amount of this compound stock solution.
-
Add Activation Buffer to the reaction tube.
-
Add a 2- to 10-fold molar excess of EDC and a 1.25- to 2.5-fold molar excess of NHS/sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
Step 2: Conjugation to the Protein
-
Prepare the protein of interest in the Coupling Buffer at a concentration of 1-10 mg/mL.
-
If the activation solution volume is small, it can be added directly to the protein solution. Alternatively, to remove excess EDC and NHS, the activated this compound can be purified using a desalting column equilibrated with Coupling Buffer.
-
Add the activated this compound (NHS ester) to the protein solution. The molar ratio of the linker to the protein should be optimized to achieve the desired degree of labeling.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Purify the propargyl-modified protein from excess reagents and byproducts using a desalting column or dialysis.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl-modified biomolecule and an azide-containing molecule.
Materials:
-
Propargyl-modified biomolecule (from Protocol 1)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Reaction Buffer: PBS or other suitable buffer, pH 7.4
Procedure:
-
In a reaction tube, add the propargyl-modified biomolecule to the Reaction Buffer.
-
Add the azide-containing molecule to the reaction mixture. A 1.5- to 5-fold molar excess over the alkyne-modified biomolecule is recommended.
-
Prepare a premix of CuSO₄ and the copper ligand. Add the ligand to the CuSO₄ solution in a 5:1 molar ratio.
-
Add the CuSO₄/ligand premix to the reaction tube. The final concentration of CuSO₄ should be between 50 µM and 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or mass spectrometry.
-
Once the reaction is complete, the resulting bioconjugate can be purified by size-exclusion chromatography (SEC), dialysis, or other appropriate methods to remove the copper catalyst and excess reagents.
Mandatory Visualization
Caption: Workflow for bioconjugation using this compound.
Caption: Chemical reactions in the two-step conjugation process.
Characterization of the Final Conjugate
The successful conjugation and purity of the final product should be confirmed using appropriate analytical techniques.
-
UV-Vis Spectroscopy: To determine the concentration of the protein and potentially the degree of labeling if the attached molecule has a distinct chromophore.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the final conjugate and assess the distribution of the drug-to-antibody ratio (DAR) in ADCs.
-
Size-Exclusion Chromatography (SEC-HPLC): To verify the purity of the conjugate and detect any aggregation or fragmentation.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of the protein after conjugation.
References
- 1. moleculardepot.com [moleculardepot.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Cas 1859379-85-3,this compound | lookchem [lookchem.com]
- 6. This compound, CAS 1859379-85-3 | AxisPharm [axispharm.com]
- 7. Propargyl-PEG2-amine, 944561-44-8 | BroadPharm [broadpharm.com]
- 8. This compound, 1859379-85-3 | BroadPharm [broadpharm.com]
- 9. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coupling Propargyl-PEG2-acid to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG2-acid is a heterobifunctional linker that is invaluable in bioconjugation and drug delivery.[1] It possesses a terminal propargyl group for click chemistry reactions and a carboxylic acid for forming stable amide bonds with primary amines.[1][2][3] The short, hydrophilic diethylene glycol (PEG2) spacer enhances solubility and flexibility while minimizing steric hindrance.[2] This molecule is frequently utilized in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and for the functionalization of surfaces and nanoparticles.[4][5]
This document provides detailed protocols for the coupling of this compound to primary amines using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Chemical Reaction Pathway
The coupling of this compound to a primary amine is typically achieved through a two-step process facilitated by EDC and NHS (or its water-soluble analog, Sulfo-NHS).[6][7]
-
Activation of Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.[6]
-
Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions. The addition of NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[6][8] This conversion increases the efficiency of the coupling reaction.[8]
-
Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[6]
Caption: EDC/NHS coupling reaction pathway.
Experimental Protocols
This section details a two-step protocol for conjugating this compound to an amine-containing molecule, such as a protein or peptide.
Materials
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns
Protocol
Step 1: Activation of this compound with EDC/NHS
-
Prepare Reagents: Equilibrate all reagents to room temperature before use. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO. EDC and its activated esters are moisture-sensitive, so fresh solutions are recommended.
-
Reaction Setup: In a reaction tube, dissolve this compound in Activation Buffer.
-
Add EDC and NHS: Add EDC and NHS to the this compound solution. A common starting point is a molar ratio of 1:1.5:1.2 (this compound:EDC:NHS).
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to the Primary Amine
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, and to adjust the pH for optimal coupling, pass the activated Propargyl-PEG2-NHS ester solution through a desalting column equilibrated with Coupling Buffer (pH 7.2-8.0).
-
Prepare Amine Solution: Dissolve the amine-containing molecule in the Coupling Buffer.
-
Conjugation Reaction: Immediately add the activated Propargyl-PEG2-NHS ester solution to the amine-containing solution.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to block any unreacted NHS esters.
-
Purification: Purify the conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove unreacted reagents and byproducts.
Caption: Experimental workflow for conjugation.
Data Presentation
The efficiency of the coupling reaction can be optimized by varying the molar ratios of the reactants. The following table provides a starting point for optimization.
| Parameter | Recommended Molar Ratio (Acid:EDC:NHS:Amine) | Reaction Time | Temperature | Notes |
| Initial Optimization | 1 : 1.5 : 1.2 : 1 | Activation: 15-30 minCoupling: 2h | Room Temperature | A good starting point for most applications. |
| High Efficiency | 1 : 5 : 5 : 1 | Activation: 30 minCoupling: 4h | Room Temperature | For less reactive amines or to drive the reaction to completion. |
| Protein-Protein Conjugation | 1 : 10 : 25 : 1 | Activation: 15 minCoupling: 2-4h | Room Temperature | Higher excess of EDC/NHS is often used for complex biomolecules.[6] |
| Low Reagent Concentration | 1 : 1.2 : 1 : 1.5 | Activation: 30 minCoupling: Overnight | 4°C | When using a slight excess of the amine to ensure complete consumption of the activated linker. |
Note: These ratios are starting points and should be optimized for each specific application.
Characterization of the Conjugate
The successful conjugation of this compound to the primary amine can be confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to separate the conjugate from the starting materials and byproducts, allowing for assessment of purity and yield.[4][5]
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can confirm the identity of the conjugate by determining its molecular weight.[2][3]
-
NMR Spectroscopy: For smaller molecules, NMR can provide detailed structural information of the conjugate.
-
UV-Vis Spectroscopy: If the amine-containing molecule has a chromophore, changes in the UV-Vis spectrum can indicate successful conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | - Inactive EDC (hydrolyzed)- Suboptimal pH- Competing side reactions | - Use fresh EDC solution.- Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.0.[9]- Increase the molar excess of EDC and NHS. |
| Precipitation of Reagents | - High concentration of EDC | - Reduce the amount of EDC used.[9] |
| Modification of Carboxyl Groups on the Target Molecule | - Performing a one-pot reaction with a target molecule that also contains carboxyl groups. | - Use a two-step protocol with a buffer exchange or quenching step after the activation of this compound.[9][10] |
| Difficulty in Purifying the Final Conjugate | - Excess unreacted starting materials. | - Use a slight excess (1.1-1.5x) of the less expensive or more easily removable reagent to drive the reaction to completion.- Utilize appropriate purification methods like size-exclusion chromatography or dialysis. |
References
- 1. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. covachem.com [covachem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Application Notes and Protocols for Propargyl-PEG2-Acid in Nanoparticle Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Propargyl-PEG2-acid as a bifunctional linker for the surface functionalization of nanoparticles. This linker is particularly valuable in the fields of drug delivery, diagnostics, and targeted therapies due to its ability to impart a polyethylene (B3416737) glycol (PEG) spacer for improved biocompatibility and to provide a terminal alkyne group for subsequent modification via "click chemistry."
Introduction
This compound is a versatile chemical tool that features a carboxylic acid group on one end and a propargyl group (a terminal alkyne) on the other, connected by a short, two-unit polyethylene glycol (PEG) spacer.[1] This heterobifunctional structure allows for a two-step, orthogonal approach to nanoparticle surface modification.
First, the carboxylic acid can be covalently attached to amine-functionalized nanoparticles through a stable amide bond. This initial step coats the nanoparticle with a hydrophilic PEG layer, which has been shown to reduce non-specific protein adsorption, prevent aggregation, and increase circulation time in vivo.
Second, the terminal alkyne group serves as a handle for the covalent attachment of a wide array of molecules, such as targeting ligands (e.g., antibodies, peptides, aptamers), imaging agents (e.g., fluorescent dyes), or therapeutic payloads, via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[2][3]
Key Applications
-
Targeted Drug Delivery: The propargyl group can be used to attach targeting moieties that guide the nanoparticle to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.
-
Medical Imaging: Fluorescent dyes or contrast agents can be "clicked" onto the nanoparticle surface for in vivo imaging applications.
-
Improved Pharmacokinetics: The PEG spacer enhances the solubility and stability of nanoparticles in biological media.[1]
-
Multi-functional Nanoparticles: The orthogonal nature of the two reactive groups allows for the creation of nanoparticles with multiple functionalities.
Experimental Data: Representative Characteristics of Functionalized Nanoparticles
The following table summarizes typical quantitative data obtained from the characterization of nanoparticles before and after functionalization with this compound and subsequent conjugation of a targeting ligand.
Note: The following data is illustrative and representative of typical results. Actual values will vary depending on the nanoparticle type, size, and the specific targeting ligand used.
| Parameter | Bare Nanoparticles | After this compound Functionalization | After Ligand Conjugation (via Click Chemistry) |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 7 | 130 ± 8 |
| Polydispersity Index (PDI) | 0.15 | 0.18 | 0.20 |
| Zeta Potential (mV) | +25 ± 3 | -10 ± 2 | -15 ± 2 |
| Drug Loading Capacity (%) | N/A | 5 ± 1 | 5 ± 1 |
| Drug Encapsulation Efficiency (%) | N/A | 85 ± 5 | 85 ± 5 |
| Cellular Uptake in Target Cells (%) | 15 ± 4 | 25 ± 5 | 75 ± 8 |
Experimental Protocols
The following are detailed protocols for the surface functionalization of amine-modified nanoparticles with this compound and subsequent conjugation of an azide-containing molecule via click chemistry.
Protocol 1: Amide Coupling of this compound to Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of the carboxylic acid group of this compound to the surface of nanoparticles that have primary amine groups. The reaction utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid for efficient amide bond formation.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymer-based)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifugal filtration devices (e.g., Amicon Ultra) or dialysis membrane with an appropriate molecular weight cutoff (MWCO)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mg/mL stock solutions of EDC and NHS in Activation Buffer. Prepare these solutions immediately before use as they are moisture-sensitive.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix 10 equivalents of this compound with 10 equivalents of EDC and 10 equivalents of NHS in Activation Buffer.
-
Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.
-
-
Functionalization of Nanoparticles:
-
Resuspend the amine-functionalized nanoparticles in Coupling Buffer at a concentration of 1-10 mg/mL.
-
Add the activated this compound solution to the nanoparticle suspension.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching of the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
-
-
Purification of Functionalized Nanoparticles:
-
Purify the this compound functionalized nanoparticles by repeated centrifugation and resuspension in fresh Coupling Buffer using centrifugal filtration devices. Alternatively, dialysis can be performed against PBS for 24-48 hours with several buffer changes.
-
-
Characterization:
-
Characterize the functionalized nanoparticles by measuring their hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS). A successful functionalization should result in an increase in hydrodynamic diameter and a change in zeta potential.
-
Confirm the presence of the propargyl group on the nanoparticle surface using Fourier-transform infrared spectroscopy (FTIR) by identifying the characteristic alkyne C-H stretch.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol describes the conjugation of an azide-modified molecule (e.g., a targeting peptide or a fluorescent dye) to the propargyl-functionalized nanoparticles.
Materials:
-
This compound functionalized nanoparticles
-
Azide-modified molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Reaction Buffer: 1X PBS, pH 7.4
-
Degassing equipment (e.g., nitrogen or argon gas)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the azide-modified molecule in an appropriate solvent (e.g., water or DMSO).
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water. Prepare this solution fresh.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, add the propargyl-functionalized nanoparticles (typically 1 mg) in Reaction Buffer.
-
Add the azide-modified molecule at a 5-10 fold molar excess over the estimated number of propargyl groups on the nanoparticles.
-
Add the copper-chelating ligand (THPTA or TBTA) to a final concentration of 1-2 mM.
-
Add CuSO4 to a final concentration of 0.5-1 mM.
-
Degas the reaction mixture by bubbling with nitrogen or argon gas for 5-10 minutes to remove oxygen, which can oxidize the copper(I) catalyst.
-
-
Initiation of the Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing, protected from light.
-
-
Purification of Conjugated Nanoparticles:
-
Purify the final conjugated nanoparticles using centrifugal filtration or dialysis as described in Protocol 1 to remove unreacted reagents, copper catalyst, and excess ligand.
-
-
Characterization:
-
Characterize the final product by DLS to determine the change in hydrodynamic diameter and zeta potential.
-
Confirm the successful conjugation of the azide-modified molecule using appropriate techniques, such as UV-Vis spectroscopy (if the molecule has a chromophore), fluorescence spectroscopy (if the molecule is fluorescent), or gel electrophoresis.
-
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Propargyl-PEG2-acid Conjugation
Welcome to the technical support center for Propargyl-PEG2-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments. This compound is a bifunctional linker, enabling a two-step conjugation strategy: first, the formation of a stable amide bond with an amine-containing molecule, followed by a "click" reaction with an azide-containing molecule. This guide addresses common issues for both reaction types.
Part 1: Amide Bond Formation (Carboxylic Acid to Amine Conjugation)
This reaction involves activating the carboxylic acid of this compound, typically with a carbodiimide (B86325) like EDC in the presence of N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester. This ester then readily reacts with a primary amine on the target molecule.
Frequently Asked Questions (FAQs) - Amide Coupling
Q1: What is the optimal pH for reacting an activated this compound (as an NHS ester) with a primary amine? A1: The optimal pH range is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often recommended as the ideal balance to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[1] At pH values above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the conjugation reaction.[1][3]
Q2: Which buffers should I use for the conjugation reaction? A2: It is critical to avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with your target molecule for reaction with the NHS ester.[4][5] Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are recommended.[2]
Q3: My NHS ester seems to lose reactivity quickly. Why is this happening? A3: The NHS-ester moiety is highly susceptible to hydrolysis (reaction with water).[4] It is crucial to prepare solutions of the activated PEG-acid fresh in anhydrous (dry) solvents like DMSO or DMF immediately before use.[1][4] Do not prepare stock solutions for long-term storage.[5]
Q4: How much activated this compound should I use? A4: The optimal molar ratio depends on the concentration of your amine-containing molecule. For protein concentrations of 5 mg/mL or higher, a 10-fold molar excess of the NHS ester is a good starting point. For more dilute solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be necessary to drive the reaction efficiently.[1]
Troubleshooting Guide: Amide Coupling
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS ester: The activated acid is sensitive to moisture. | Ensure proper storage and handling of reagents to prevent moisture contamination. Prepare solutions in anhydrous DMSO or DMF immediately before use.[1][4] |
| Incorrect buffer pH: pH is too low (amine is protonated) or too high (hydrolysis is too fast). | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[1] | |
| Competing primary amines in buffer: Buffers like Tris or glycine are reacting with the NHS ester. | Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES, Borate).[4][5] | |
| Insufficient molar excess of NHS ester: Not enough reagent to drive the reaction, especially in dilute samples. | Increase the molar excess of the activated this compound. For protein concentrations < 5 mg/mL, a 20- to 50-fold excess may be required.[1] | |
| Precipitation During Reaction | High concentration of organic solvent: The addition of the reagent in DMSO or DMF causes the protein/molecule to precipitate. | Keep the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture below 10%.[1] |
| Reduced solubility of the conjugate: The resulting conjugate may be less soluble than the starting material. | Consider using a PEGylated NHS ester with a longer PEG chain to increase the hydrophilicity and solubility of the final conjugate.[1] |
Experimental Protocol: Two-Step, One-Pot Amide Coupling
This protocol describes the activation of this compound with EDC/NHS and subsequent reaction with an amine-containing protein.
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5).
-
Reagent Preparation: Allow all reagents (this compound, EDC, NHS) to equilibrate to room temperature before opening to avoid moisture condensation.[6]
-
Protein Preparation: Dissolve or buffer-exchange the amine-containing protein into the reaction buffer at a concentration of 1-10 mg/mL.
-
Activation Step:
-
Immediately before use, dissolve this compound, EDC, and NHS in an anhydrous solvent (e.g., DMSO).
-
In a separate microfuge tube, combine this compound (e.g., 25-fold molar excess over protein), EDC (1.2x molar excess over PEG-acid), and NHS (1.2x molar excess over PEG-acid).
-
Incubate the activation mixture for 15 minutes at room temperature.
-
-
Conjugation Reaction:
-
Quenching (Optional): To stop the reaction, add an amine-containing buffer like Tris to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted reagent and byproducts via dialysis, desalting columns, or size-exclusion chromatography.
Data Summary: Amide Coupling Parameters
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester stability.[1][2] |
| Buffer | Phosphate, HEPES, Borate | Avoids competing primary amines.[2] |
| Temperature | 4°C or Room Temperature | Slower reaction at 4°C may improve selectivity and reduce hydrolysis.[1] |
| Reaction Time | 30 min - 4 hours | Dependent on temperature and reactant concentrations.[1][4] |
| Molar Excess (NHS ester:Amine) | 10x to 50x | Higher excess needed for dilute samples.[1] |
| Organic Solvent | < 10% (final volume) | Prevents precipitation of proteins.[1] |
Diagrams: Amide Coupling Workflow and Troubleshooting
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Technical Support Center: Propargyl-PEG2-acid Click Chemistry Reactions
Welcome to the technical support center for Propargyl-PEG2-acid click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during your click chemistry experiments involving this compound, presented in a question-and-answer format.
Question: Why is my click chemistry reaction showing low or no yield?
Answer: Low or no product yield in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction can stem from several factors. A primary cause is the inactivation of the copper catalyst. The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of dissolved oxygen.[1]
Recommended Solutions:
-
Use a Reducing Agent: Always include a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the active Cu(I) state.[2]
-
Degas Solvents: Remove dissolved oxygen from your reaction solvents by sparging with an inert gas like nitrogen or argon before use.[3]
-
Utilize a Stabilizing Ligand: Employ a nitrogen-based ligand like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to protect the Cu(I) catalyst from oxidation and improve its solubility. For reactions in aqueous media, the water-soluble ligand THPTA is highly recommended.[3]
-
Optimize Reagent Stoichiometry: While a 1:1 ratio of alkyne to azide (B81097) is standard, using a slight excess (e.g., 1.1 to 2-fold) of the less critical reagent can help drive the reaction to completion.
Question: I am observing unexpected side products in my reaction. What are the likely causes and how can I minimize them?
Answer: A common side reaction in CuAAC is the homocoupling of the terminal alkyne (Glaser coupling), which can occur in the presence of oxygen.[4] Additionally, if your azide or alkyne starting materials are impure, these impurities can lead to the formation of side products.
Recommended Solutions:
-
Maintain an Inert Atmosphere: Performing the reaction under an inert atmosphere (nitrogen or argon) can significantly reduce oxidative side reactions like Glaser coupling.[3]
-
Ensure Reagent Purity: Use high-purity this compound and azide compounds. If necessary, purify your starting materials before the reaction.
-
Control Reaction Temperature: While gentle heating can sometimes improve yields with sterically hindered substrates, excessive heat can promote side reactions. It is generally best to perform the reaction at room temperature unless optimization is required.
Question: I'm having difficulty purifying my final product. What are the best practices for purifying products from a click chemistry reaction?
Answer: A common challenge in purification is the removal of the copper catalyst, which can interfere with downstream applications.
Recommended Solutions:
-
Copper Chelation: After the reaction is complete, add a copper-chelating agent such as EDTA to the reaction mixture to sequester the copper ions.[5]
-
Chromatography: For small molecules, flash column chromatography on silica (B1680970) gel is an effective purification method.[3] For larger molecules and bioconjugates, size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC) are suitable.[5]
-
Filtration: In some cases where the product precipitates, simple filtration may be sufficient to isolate the product.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for a this compound click chemistry reaction?
A1: The CuAAC reaction is versatile and can be performed in a wide range of solvents, including water, t-BuOH/water mixtures, DMF, DMSO, and acetonitrile. The choice of solvent will depend on the solubility of your specific azide-containing molecule. The PEG2 linker in this compound generally improves water solubility.
Q2: What is the recommended order of addition for the reagents?
A2: A generally recommended order of addition is to first mix the this compound and the azide-containing molecule in the chosen solvent. If using a ligand, it is advisable to pre-mix the copper sulfate (B86663) and the ligand before adding them to the reaction mixture. The reaction is then typically initiated by the addition of the reducing agent, such as sodium ascorbate.[3]
Q3: Can I perform this reaction in the presence of other functional groups?
A3: A significant advantage of click chemistry is its high degree of orthogonality, meaning the azide and alkyne groups react specifically with each other with minimal cross-reactivity with other functional groups. However, functional groups that can chelate copper, such as free thiols or histidines, may interfere with the catalyst. In such cases, increasing the catalyst and ligand concentration may be necessary.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product.
Quantitative Data on Reaction Yields
While specific yield data for every possible reaction with this compound is not available, the following table provides representative yields for CuAAC reactions with PEGylated alkynes under various conditions to serve as a guideline for what can be expected. In many optimized cases, yields are reported to be quantitative or near-quantitative.[2]
| Alkyne | Azide | Catalyst (mol%) | Ligand (mol%) | Reducing Agent (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| mPEG-alkyne | Benzyl Azide | 1% CuSO₄ | 5% THPTA | 10% Sodium Ascorbate | H₂O/t-BuOH (1:1) | 25 | 1 | >95 |
| Propargyl-PEG-amine | Azido-functionalized peptide | 5% CuSO₄ | 25% THPTA | 50% Sodium Ascorbate | PBS (pH 7.4) | 25 | 2 | ~90 |
| PEG-alkyne | Azido-sugar | 2% CuI | None | None | DMF | 60 | 12 | 85-95 |
| Propargyl-PEG-biotin | Azido-protein | 10% CuSO₄ | 50% TBTA | 100% Sodium Ascorbate | Aqueous Buffer | 25 | 4 | >80 |
Note: This data is illustrative and compiled from various sources on click chemistry with PEGylated alkynes. Actual yields may vary depending on the specific substrates, reaction conditions, and purification methods.
Detailed Experimental Protocol
This protocol provides a general procedure for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (recommended for aqueous reactions)
-
Degassed solvent (e.g., deionized water, DMF, or a mixture)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask or vial) with a stir bar
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in the chosen degassed solvent.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon gas for 10-15 minutes to remove any dissolved oxygen.
-
Catalyst and Ligand Preparation: In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 10 mM in deionized water). In another vial, prepare a stock solution of THPTA (e.g., 50 mM in deionized water).
-
Reducing Agent Preparation: Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water). This solution should be made fresh for each reaction as it is prone to oxidation.
-
Reagent Addition: a. To the stirred solution of the alkyne and azide, add the THPTA solution (typically 5 equivalents relative to copper). b. Add the CuSO₄ solution (typically 0.1 equivalents relative to the limiting reagent). c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 0.5-1.0 equivalent).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).
-
Work-up and Purification: a. Once the reaction is complete, you can quench it by exposing it to air. b. To remove the copper catalyst, add a solution of EDTA. c. Purify the product using an appropriate method such as column chromatography, HPLC, or precipitation.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues encountered in this compound click chemistry reactions.
References
- 1. apexbt.com [apexbt.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry and drug delivery: A bird's-eye view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Propagyl-PEG2-acid Coupling Reactions
Welcome to the technical support center for Propargyl-PEG2-acid coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule. It contains a terminal alkyne group (propargyl) and a carboxylic acid group, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1] Its primary applications include:
-
Click Chemistry: The alkyne group allows for highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.[1][2]
-
Bioconjugation: The carboxylic acid can be coupled to primary amines on proteins, peptides, or other biomolecules to form stable amide bonds.[1][3]
-
Drug Delivery and Development: It is used in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2] The PEG spacer enhances solubility and can minimize steric hindrance.[1]
Q2: What are the most common methods for coupling the carboxylic acid of this compound to an amine?
The most common method is to activate the carboxylic acid to make it more reactive towards the amine. This typically involves a two-step process in a one-pot reaction:
-
Activation: The carboxylic acid is reacted with a coupling agent to form a more reactive intermediate.
-
Coupling: The activated intermediate then reacts with the primary amine to form a stable amide bond.
Commonly used coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4] Other reagent classes like phosphonium (B103445) salts (e.g., PyAOP) and aminium/uronium salts (e.g., HATU, HBTU) are also highly effective, particularly in peptide synthesis, and can minimize side reactions like racemization.[5][6]
Q3: Why is N-hydroxysuccinimide (NHS) often used with EDC for coupling reactions?
While EDC can directly activate the carboxylic acid to form an O-acylisourea intermediate, this intermediate is highly unstable in aqueous solutions and prone to hydrolysis, which regenerates the carboxylic acid. NHS is added to react with the O-acylisourea intermediate to form a more stable NHS-ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines to form the desired amide bond, thereby increasing the overall coupling efficiency.[7]
Q4: What are the recommended storage and handling conditions for this compound?
To ensure its stability and reactivity, this compound should be stored at –20°C in a dry, light-protected container.[1] For reactions, it is advisable to use anhydrous solvents such as DMSO or DMF to dissolve the reagent to maintain the reactivity of both the alkyne and carboxylic acid functional groups.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the coupling of this compound to amine-containing molecules.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield | Hydrolysis of Activated Ester: The EDC-activated O-acylisourea or the subsequent NHS-ester intermediate is susceptible to hydrolysis in aqueous buffers, regenerating the carboxylic acid. | • Perform the activation step in a slightly acidic buffer (pH 4.5-6.0), such as MES buffer, to optimize NHS-ester formation.[4][8] • Increase the pH to 7.2-7.5 for the coupling step with the amine.[8] • Use the activated this compound immediately after preparation. |
| Inactive Reagents: EDC and NHS are moisture-sensitive. Improper storage can lead to degradation and loss of activity. | • Equilibrate EDC and NHS to room temperature before opening the vials to prevent moisture condensation. • Store reagents under desiccated conditions. | |
| Competing Reactions: The amine-containing molecule has low reactivity (e.g., sterically hindered amine). Buffer components (e.g., phosphate, Tris) contain nucleophiles that can react with the activated acid. | • Ensure the amine to be coupled is a primary amine for optimal reactivity. • Use a non-amine, non-carboxylate buffer like MES for the activation step.[8] Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) during the activation and coupling steps. | |
| Formation of Side Products | N-acylurea Formation: The O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which is a common side reaction with carbodiimides and can be difficult to remove.[8] | • The addition of NHS or Sulfo-NHS minimizes this side reaction by rapidly converting the O-acylisourea to the more stable NHS-ester.[9] • Use a two-step coupling procedure where excess EDC and byproducts are removed before adding the amine-containing molecule.[8] |
| Protein Cross-linking: If your target molecule is a protein, EDC can activate its surface carboxyl groups, leading to unintended protein-protein cross-linking.[9] | • Use a two-step procedure: activate the this compound with EDC/NHS first, then quench the EDC reaction or remove excess EDC (e.g., using a desalting column) before adding your protein.[7][8] | |
| Difficulty in Purifying the Final Conjugate | Excess Reagents and Byproducts: Unreacted this compound, coupling reagents, and byproducts (e.g., isourea from EDC) can co-elute with the desired product.[7] | • The urea (B33335) byproduct from EDC is water-soluble and can often be removed by dialysis or size exclusion chromatography (SEC).[4][7] • Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or glycine) to consume any unreacted NHS-ester groups before purification.[10] |
Experimental Protocols & Data
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Primary Amine
This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to an amine-containing molecule (e.g., a protein or peptide).
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or other amine-free buffer.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Amine-containing molecule
-
Anhydrous DMSO or DMF
Procedure:
Step 1: Activation of this compound
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO.
-
In a reaction tube, add the desired amount of this compound to the Activation Buffer.
-
Immediately before use, prepare solutions of EDC and NHS in anhydrous DMSO or water. Add EDC and NHS to the this compound solution. For optimal activation, use a molar excess of EDC and NHS over the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester.
Step 2: Coupling to the Amine-Containing Molecule
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated Propargyl-PEG2-NHS ester solution from Step 1 to the amine-containing solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 3: Quenching the Reaction
-
Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
Step 4: Purification
-
Purify the final conjugate using an appropriate method such as dialysis, size exclusion chromatography (SEC), or reversed-phase HPLC to remove unreacted reagents, byproducts, and excess this compound.
Table of Recommended Reaction Conditions
The optimal conditions should be empirically determined for each specific application.
| Parameter | Recommended Range | Notes |
| Molar Ratio (this compound : Amine) | 10:1 to 50:1 | A molar excess of the PEG linker is typically used to drive the reaction and maximize modification of the target molecule.[10] |
| Molar Ratio (EDC : this compound) | 1.2:1 to 2:1 | A slight excess of EDC ensures efficient activation. |
| Molar Ratio (NHS : this compound) | 1.2:1 to 2:1 | A similar molar ratio to EDC is recommended to efficiently form the NHS-ester. |
| Activation pH | 4.5 - 6.0 | MES buffer is ideal as it is non-nucleophilic and buffers effectively in this range.[8] |
| Coupling pH | 7.0 - 8.0 | Primary amines are more nucleophilic at this pH, leading to efficient coupling.[8] PBS is a common choice. |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Room temperature reactions are faster (1-2 hours), while reactions at 4°C can proceed overnight to minimize degradation of sensitive molecules. |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for NHS-ester formation. |
| Reaction Time (Coupling) | 2 hours - Overnight | Longer reaction times may be needed for less reactive amines or lower concentrations. |
Visualizations
Caption: Experimental workflow for this compound and amine coupling.
Caption: Reaction pathway for EDC/NHS mediated amide coupling.
References
- 1. This compound, CAS 1859379-85-3 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1859379-85-3 | BroadPharm [broadpharm.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. peptide.com [peptide.com]
- 6. hepatochem.com [hepatochem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Propargyl-PEG2-Acid Conjugates
Welcome to the technical support center for the purification of Propargyl-PEG2-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges in the purification of these valuable molecules. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound conjugates, particularly when using High-Performance Liquid Chromatography (HPLC).
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Conjugate from Unreacted Starting Material | The size or polarity difference between the PEGylated and un-PEGylated molecule is too small for the chosen method. | For Reverse-Phase HPLC (RP-HPLC), optimize the gradient. A shallower gradient of the organic mobile phase can improve the separation of species with similar polarities.[1] Consider using a different stationary phase, such as a C4 or C18 column, to exploit subtle differences in hydrophobicity.[1] |
| Inadequate resolution of the chromatography column. | For Size Exclusion Chromatography (SEC), consider using a longer column or a resin with a smaller particle size for higher resolution.[] | |
| Low Recovery of the PEGylated Product | The product is binding irreversibly to the chromatography column. | Modify the elution conditions. For RP-HPLC, adjust the organic solvent gradient. For Ion Exchange Chromatography (IEX), you may need to increase the salt concentration of the elution buffer.[] |
| The product is precipitating on the column. | Decrease the concentration of the sample loaded onto the column. Modify the buffer to improve the solubility of your product.[] | |
| Non-specific binding to the column matrix. | Ensure the column is thoroughly equilibrated with the mobile phase. For SEC, consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[1] | |
| Broad Peaks in the Chromatogram | Heterogeneity of the attached PEG. | This can be an inherent property of polydisperse PEG reagents. If monodispersity is critical, consider using discrete PEG (dPEG®) reagents. |
| Column overloading. | Reduce the sample volume injected onto the column. Ideally, the sample volume should not exceed 2-5% of the total column volume for SEC.[1] | |
| Secondary interactions with the stationary phase. | For RP-HPLC, ensure that an appropriate ion-pairing agent (e.g., 0.1% TFA) is used in the mobile phase to minimize ionic interactions with the silica (B1680970) backbone.[3] | |
| Presence of Unreacted this compound | Inadequate purification method to remove smaller molecules. | SEC is highly effective at removing smaller, unreacted PEG reagents from the larger conjugate.[][4] For RP-HPLC, the unreacted acid should elute much earlier than the more hydrophobic conjugate. |
| Aggregation of the unreacted PEG reagent with the product. | Alter the buffer conditions, such as pH or ionic strength, to minimize non-specific interactions.[] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound conjugates?
The primary challenge stems from the heterogeneity of the reaction mixture, which can contain the desired conjugate, unreacted starting materials (both the molecule of interest and the this compound), and potentially side products.[1][4] The addition of the small, hydrophilic PEG2 linker can lead to only slight differences in physicochemical properties between the product and impurities, making separation difficult.[5]
Q2: Which chromatographic method is most suitable for purifying small molecule or peptide this compound conjugates?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly used and effective method for purifying PEGylated peptides and small molecules.[4][6] It separates molecules based on differences in hydrophobicity, and the addition of the PEG linker typically results in a noticeable change in retention time.
Q3: How does the this compound linker affect the chromatographic behavior of my molecule?
The PEG2 linker is hydrophilic and will generally decrease the retention time of a molecule on an RP-HPLC column compared to its more hydrophobic, unconjugated form. The exact shift will depend on the properties of the conjugated molecule.
Q4: How can I monitor the purity of my conjugate during and after purification?
Purity can be assessed using analytical RP-HPLC with UV detection.[3] The identity of the purified product should be confirmed by mass spectrometry (e.g., LC-MS) to verify the correct molecular weight of the conjugate.[]
Q5: Is Size Exclusion Chromatography (SEC) a viable option for purifying my this compound conjugate?
SEC separates molecules based on their hydrodynamic radius (size).[] While highly effective for purifying large PEGylated proteins from unreacted PEG, it may not provide sufficient resolution to separate a small molecule-PEG2 conjugate from the unconjugated small molecule, as the size difference is minimal.[5] However, it is very effective for removing excess, unreacted this compound.[]
Quantitative Data from Purification Experiments
The following tables provide representative data from peptide purification experiments, illustrating the typical purity and yield that can be achieved with different chromatographic techniques. While not specific to this compound conjugates, they offer a valuable benchmark.
Table 1: Two-Step Purification of a Crude Peptide [7]
| Purification Step | Method | Purity (% Area by HPLC) | Overall Molar Yield (%) |
| Crude Material | - | ~74% | 100% |
| Step 1 (Capture) | Ion Exchange Chromatography | ~96% | - |
| Step 2 (Polishing) | Reverse Phase Chromatography | >99.5% | >80% |
Table 2: Comparison of Orthogonal Purification Strategies for a Synthetic Peptide [8]
| 1st Dimension Purification | 2nd Dimension Purification | Final Purity (%) |
| Crude (29% Purity) | - | 29% |
| Flash Chromatography | - | 66% |
| Flash Chromatography | RP-HPLC | 85% |
| Peptide Easy Clean (PEC) | - | 86% |
| Peptide Easy Clean (PEC) | RP-HPLC | 96% |
Experimental Protocols
Protocol 1: Purification of a Peptide-Propargyl-PEG2-Acid Conjugate using RP-HPLC
This protocol provides a general method for the purification of a peptide conjugate. The gradient and column selection should be optimized for each specific conjugate.
Materials:
-
C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)[3]
-
HPLC system with a UV detector (detection at 214 nm and 280 nm)
-
Crude reaction mixture containing the peptide conjugate
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[3]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[3]
-
Fraction collection tubes
-
Lyophilizer
Methodology:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A or a compatible solvent. Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume will depend on the column size and loading capacity.
-
Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 1 mL/min.
-
Fraction Collection: Collect fractions based on the peaks observed on the chromatogram. The PEGylated peptide conjugate is expected to elute at a different retention time than the unconjugated peptide.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure product.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified conjugate as a powder.
Diagrams
Caption: General workflow for the purification and analysis of conjugates.
Caption: A troubleshooting decision tree for an impure product after purification.
References
- 1. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) [mdpi.com]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polypeptide.com [polypeptide.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Troubleshooting Low Yield in ADC Synthesis with Propargyl-PEG2-acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Antibody-Drug Conjugates (ADCs) utilizing a Propargyl-PEG2-acid linker. Low yield is a frequent impediment in ADC development, and this guide offers a structured approach to identifying and resolving potential issues throughout the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in ADC synthesis using a this compound linker?
Low yield in ADC synthesis can be attributed to several factors, including inefficient antibody modification, suboptimal linker activation, poor conjugation efficiency, and ADC aggregation. The use of a this compound linker introduces specific considerations related to the activation of its carboxylic acid group and the potential for aggregation influenced by the payload's hydrophobicity, even with the presence of the hydrophilic PEG spacer.
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the overall yield?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. While a higher DAR can enhance cytotoxic potency, it can also increase the hydrophobicity of the ADC, leading to a higher propensity for aggregation and subsequent loss of soluble, functional product during purification. This can significantly reduce the final yield.
Q3: What is the role of the this compound linker in mitigating aggregation?
Polyethylene glycol (PEG) linkers are incorporated into ADC design to increase the hydrophilicity of the overall construct, thereby reducing aggregation.[1] The PEG2 spacer in this compound provides a hydrophilic element to counteract the hydrophobicity of the cytotoxic payload. However, the relatively short chain length of PEG2 may offer less of a shielding effect compared to longer PEG chains, making optimization of conjugation conditions crucial to prevent aggregation.
Q4: Can the purification process contribute to low yield?
Yes, the purification steps are critical for isolating the desired ADC from unconjugated antibody, free linker-payload, and aggregates. However, each purification step, such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC), can lead to product loss. Aggregated ADC species are often removed during purification, which, while improving the quality of the final product, will lower the overall yield.
Troubleshooting Guide
Low yield in your ADC synthesis can manifest at various stages. This guide provides a systematic approach to troubleshooting, from linker activation to final purification.
Problem 1: Inefficient Activation of this compound
The first critical step is the activation of the carboxylic acid on the this compound linker to an amine-reactive intermediate, typically an NHS ester, using EDC and NHS.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Suboptimal pH for Activation | The activation of carboxylic acids with EDC/NHS is most efficient at a pH between 4.5 and 7.2. Ensure your activation buffer (e.g., MES) is within this range. |
| Hydrolysis of EDC/NHS | EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and anhydrous solvents (e.g., DMSO or DMF) for stock solutions. Prepare EDC/NHS solutions immediately before use. |
| Incorrect Molar Ratios of Activating Agents | A molar excess of EDC and NHS relative to the this compound is required. Start with a molar ratio of this compound:EDC:NHS of 1:2:5 and optimize as needed. |
| Presence of Nucleophiles in Activation Buffer | Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the desired reaction. Use a non-nucleophilic buffer such as MES for the activation step. |
Problem 2: Low Conjugation Efficiency to the Antibody
Once the linker is activated, it is reacted with the primary amine groups (typically on lysine (B10760008) residues) of the antibody.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Suboptimal pH for Conjugation | The reaction of NHS esters with primary amines is most efficient at a pH between 7 and 8. After the activation step, adjust the pH of the reaction mixture to this range before adding the antibody. A common buffer for this step is phosphate-buffered saline (PBS). |
| Low Antibody Concentration | Dilute antibody solutions can lead to slower reaction kinetics. If possible, concentrate your antibody solution to at least 1-2 mg/mL. |
| Inaccessible Lysine Residues | The accessibility of lysine residues on the antibody surface can vary. While this is an inherent property of the antibody, ensuring proper folding and avoiding denaturation is crucial. |
| Steric Hindrance | The payload attached to the linker may sterically hinder the reaction with the antibody. Optimizing the linker-to-antibody molar ratio can help mitigate this. |
Problem 3: ADC Aggregation During or After Conjugation
The introduction of a hydrophobic payload can lead to aggregation, even with a PEG linker.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| High Hydrophobicity of the Payload | If the payload is highly hydrophobic, consider using a longer PEG linker (e.g., PEG4, PEG8) to enhance the hydrophilicity of the ADC. |
| High Drug-to-Antibody Ratio (DAR) | A high DAR increases the overall hydrophobicity. Aim for a lower target DAR by reducing the molar excess of the activated linker during the conjugation reaction. |
| Suboptimal Buffer Conditions | The buffer composition can influence protein stability. Ensure the buffer system used throughout the process is known to maintain the stability of your specific antibody. |
| Inadequate Removal of Organic Solvents | If the activated linker is prepared in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the conjugation reaction is low (typically <10%) to prevent antibody denaturation. |
Problem 4: Loss of Product During Purification
Purification is essential for obtaining a high-quality ADC but can be a source of yield loss.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Co-elution of Monomer and Aggregate in SEC | If there is significant aggregation, the monomeric ADC peak may not be well-resolved from the aggregate peak in Size Exclusion Chromatography (SEC). Optimize SEC conditions (e.g., column, flow rate, mobile phase) for better separation. |
| Irreversible Binding to HIC Column | Highly hydrophobic ADCs may bind too strongly to the Hydrophobic Interaction Chromatography (HIC) resin, leading to poor recovery. Adjust the salt concentration in the mobile phase or use a less hydrophobic resin. |
| Multiple Purification Steps | Each chromatographic step will result in some product loss. If possible, streamline the purification process to minimize the number of steps. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 200 mM stock solution of EDC in anhydrous DMSO.
-
Prepare a 500 mM stock solution of NHS in anhydrous DMSO.
-
Prepare an activation buffer: 0.1 M MES, pH 6.0.
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine the reagents in the following order:
-
This compound stock solution (to a final concentration of 10 mM).
-
Activation buffer.
-
EDC stock solution (to a final concentration of 20 mM).
-
NHS stock solution (to a final concentration of 50 mM).
-
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.
-
Protocol 2: Conjugation of Activated Linker to Antibody
This protocol outlines the conjugation of the activated this compound to the antibody.
-
Antibody Preparation:
-
Prepare the antibody in a suitable buffer, such as PBS, at a concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add the freshly prepared activated this compound solution to the antibody solution. The molar ratio of the linker to the antibody will determine the final DAR and should be optimized. A starting point is a 5-10 fold molar excess of the linker.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with a suitable buffer if necessary.
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching the Reaction:
-
To quench any unreacted NHS ester, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
Protocol 3: Purification of the ADC
This protocol provides a general workflow for purifying the ADC.
-
Removal of Excess Linker and Small Molecules:
-
Use a desalting column or tangential flow filtration (TFF) to remove unreacted linker-payload and other small molecules from the reaction mixture.
-
-
Fractionation by Chromatography:
-
Size Exclusion Chromatography (SEC): Use SEC to separate the monomeric ADC from aggregates and any remaining unconjugated antibody (if there is a significant size difference).
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs and to remove unconjugated antibody.
-
Data Presentation
The following tables provide a framework for organizing your experimental data to aid in troubleshooting and optimization.
Table 1: Optimization of Linker Activation and Conjugation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome (e.g., DAR, % Yield) |
| Molar Ratio (Linker:EDC:NHS) | 1:1.5:3 | 1:2:5 | 1:3:7 | |
| Activation pH | 5.5 | 6.0 | 6.5 | |
| Conjugation pH | 7.0 | 7.4 | 8.0 | |
| Linker:Antibody Molar Ratio | 3:1 | 5:1 | 10:1 | |
| Reaction Time (hours) | 1 | 2 | 4 | |
| Reaction Temperature (°C) | 4 | 25 (RT) | 37 |
Table 2: Comparison of Purification Strategies
| Purification Method | Step 1 | Step 2 | Overall Recovery (%) | Final Purity (% Monomer) |
| Strategy A | Desalting | SEC | ||
| Strategy B | TFF | HIC | ||
| Strategy C | TFF | SEC | HIC |
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Troubleshooting decision tree for low ADC yield.
References
Technical Support Center: Preventing Aggregation in Propargyl-PEG2-acid Bioconjugation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding aggregation during bioconjugation with Propargyl-PEG2-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in bioconjugation?
This compound is a heterobifunctional linker molecule commonly used in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] It features two distinct reactive ends:
-
A carboxylic acid (-COOH) group, which reacts with primary amines (like the side chain of lysine (B10760008) residues on a protein) to form a stable amide bond. This reaction typically requires an activating agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2]
-
A propargyl group (an alkyne) , which is used in "click chemistry," most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to efficiently and specifically react with a molecule containing an azide (B81097) group.[1][3]
The polyethylene (B3416737) glycol (PEG) spacer enhances the linker's solubility and provides spatial separation between the conjugated molecules.[4][5]
Q2: What are the primary causes of protein aggregation when using this compound?
Protein aggregation during bioconjugation is a common issue that can arise from multiple factors that disrupt protein stability:
-
Increased Hydrophobicity: The payload molecule attached via the linker may be hydrophobic. Conjugating multiple hydrophobic molecules to the protein's surface can expose hydrophobic patches, leading to intermolecular association and aggregation.[6][7]
-
Over-labeling: Attaching an excessive number of linker-payload molecules can alter the protein's surface charge, isoelectric point (pI), and overall structure, leading to reduced solubility and aggregation.[6]
-
Suboptimal Reaction Conditions: Proteins are sensitive to their environment.[7] Incorrect buffer pH, low ionic strength, or the absence of stabilizing agents can compromise protein stability and induce aggregation.[6][8]
-
Reagent Handling: this compound and other reagents may have limited solubility in aqueous buffers. Adding the reagent too quickly or as a solid can cause localized high concentrations, leading to precipitation and uncontrolled reactions on the protein surface.[6]
-
High Protein Concentration: Performing the conjugation at high protein concentrations increases the probability of intermolecular interactions, which can be a precursor to aggregation.[6]
Q3: How can I detect aggregation in my sample?
Aggregation can be detected through several methods:
-
Visual Inspection: Severe aggregation may be visible as cloudiness (turbidity) or the formation of a precipitate in the solution.[6]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering from aggregates.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can effectively identify the presence of larger aggregate species.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size. The appearance of high molecular weight peaks or a shoulder on the main monomer peak is a clear indication of aggregation.
Q4: What is the benefit of the PEG spacer in the this compound linker?
The two-unit polyethylene glycol (PEG) chain serves several important functions. As a hydrophilic polymer, it can help improve the overall solubility of the linker and the final conjugate, potentially counteracting the hydrophobicity of an attached payload.[9] It also acts as a flexible, defined-length spacer, which can be critical for ensuring that the conjugated molecule (e.g., a drug or a fluorescent dye) is positioned correctly to interact with its target without steric hindrance.[4][5]
Troubleshooting Guide for Aggregation
Problem: The solution becomes cloudy or precipitates immediately after adding the this compound reagent.
This issue typically points to problems with reagent solubility or localized concentration effects.
| Possible Cause | Recommended Solution |
| Poor Reagent Solubility | The this compound reagent has limited solubility in aqueous buffers. Action: First, dissolve the reagent in a small amount of a compatible, water-miscible organic co-solvent like DMSO or DMF to create a concentrated stock solution.[6][10] |
| Localized High Concentration | Adding the reagent stock solution too quickly creates areas of high concentration, causing the reagent to precipitate or induce rapid, uncontrolled protein modification. Action: Add the dissolved reagent stock to the protein solution slowly and dropwise while gently stirring.[6] |
| Incorrect Buffer pH | The buffer pH may not be optimal for the protein's stability, even if it is suitable for the reaction. Action: Confirm the pH of your buffer. While amide coupling is efficient at pH 7.2-8.5, a pH-sensitive protein may require a buffer closer to physiological pH (7.4), even if it slows the reaction.[6] |
Problem: Aggregation is detected by SEC or DLS after the conjugation reaction is complete.
This suggests that the conjugation process itself is destabilizing the protein.
| Possible Cause | Recommended Solution |
| Over-labeling | Too many linker molecules have been attached to the protein, altering its physicochemical properties. Action: Reduce the molar excess of the this compound reagent in the reaction. Titrate the molar ratio (e.g., starting from 3:1, 5:1, to 10:1 linker-to-protein) to find the optimal balance between labeling efficiency and aggregation.[7] |
| High Protein Concentration | The protein concentration is too high, promoting intermolecular interactions. Action: Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL).[6] |
| Protein Instability in Buffer | The buffer lacks components to keep the protein stable during the reaction, which can last for several hours. Action: Add stabilizing excipients to the reaction buffer. These can help maintain protein solubility and prevent aggregation.[6] See the data table below for examples. |
| Inappropriate Temperature | The reaction temperature may be too high, causing partial protein unfolding. Action: Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down both the reaction and potential aggregation pathways.[6] |
Key Experimental Protocols and Data
Recommended Stabilizing Excipients
The inclusion of excipients in the reaction and storage buffers can significantly reduce aggregation.[11] Their stabilizing effect often relates to the formation of a protective network around the protein, which can reduce the rate of aggregation.[12]
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine | 50-100 mM | Suppresses protein-protein interactions and can help solubilize proteins.[6][13] |
| Polyols/Sugars | Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes the native protein structure.[6] |
| Sucrose/Trehalose | 5-10% (w/v) | Creates a hydrophilic environment that helps prevent denaturation and aggregation.[12] | |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20) | 0.01-0.1% (v/v) | Shields hydrophobic patches on the protein surface, preventing self-association and adsorption to surfaces.[6][13] |
Protocol: General Procedure for Amide Coupling
This protocol describes the first step of conjugation: linking this compound to a protein.
-
Buffer Preparation: Prepare a non-amine-containing buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.0.[10] For proteins sensitive to higher pH, use a buffer at pH 7.4.[6] If desired, supplement the buffer with a stabilizing excipient from the table above.
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-5 mg/mL.
-
Reagent Stock Solution: Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO. Separately, prepare a fresh stock solution of EDC (or a similar activator) in the same solvent or cold water.
-
Activation & Conjugation:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 5-fold molar excess over the protein). Mix gently.
-
Immediately add the EDC stock solution to the reaction mixture. A typical starting point is a 2-fold molar excess of EDC relative to the this compound.
-
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted reagents and potential aggregates using size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.
Diagrams and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1859379-85-3 | BroadPharm [broadpharm.com]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labinsights.nl [labinsights.nl]
- 10. broadpharm.com [broadpharm.com]
- 11. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 13. scispace.com [scispace.com]
Propargyl-PEG2-acid in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Propargyl-PEG2-acid in solution. Understanding the stability of this bifunctional linker is critical for its effective use in bioconjugation, drug delivery, and proteomics research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C in a dry, light-protected container.[1][2][3][4] When in solution, it is recommended to prepare it fresh for each experiment. If a stock solution must be prepared, it should be stored at -20°C for no longer than one month or at -80°C for up to six months, preferably under an inert atmosphere like nitrogen.[5]
Q2: What solvents are recommended for dissolving this compound?
A2: Anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are recommended to maintain the reactivity of both the alkyne and carboxylic acid functional groups.[1] For biological applications requiring aqueous solutions, it is crucial to prepare the solution immediately before use to minimize potential degradation.
Q3: What are the potential stability issues with this compound in solution?
A3: The primary stability concerns for this compound in solution revolve around the potential degradation of its three key components: the propargyl group, the PEG linker, and the carboxylic acid group.
-
Propargyl Group: The terminal alkyne of the propargyl group can be susceptible to hydration under certain acidic conditions, potentially leading to the formation of a methyl ketone.
-
PEG Linker: The ether linkages within the polyethylene (B3416737) glycol (PEG) chain are generally stable but can undergo cleavage under harsh acidic or basic conditions.
-
Carboxylic Acid: While generally stable, the carboxylic acid can react with certain buffers or other components in the solution, especially at pH values that favor its deprotonation.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is expected to be pH-dependent.
-
Acidic Conditions (pH < 4): Harsh acidic conditions may promote the hydrolysis of the ether linkages in the PEG chain and could potentially lead to the hydration of the alkyne group.
-
Neutral Conditions (pH 6-8): This is generally the most stable pH range for the molecule. However, for long-term storage in aqueous buffers, some degradation can still occur. It is always recommended to use freshly prepared solutions.
-
Basic Conditions (pH > 8): Harsh basic conditions can also lead to the cleavage of the PEG ether linkages.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of "click" reactivity with azide-containing molecules. | Degradation of the propargyl (alkyne) group. | Prepare fresh solutions of this compound immediately before use. Avoid storing the compound in acidic aqueous buffers for extended periods. Verify the pH of your reaction mixture. |
| Reduced efficiency in amide bond formation with primary amines. | Hydrolysis or other side reactions of the carboxylic acid group. | Ensure the use of anhydrous solvents for dissolution and reaction if possible. If using aqueous solutions, prepare them fresh. Use appropriate coupling agents (e.g., EDC, HATU) to activate the carboxylic acid immediately prior to reaction with the amine.[3] |
| Inconsistent experimental results over time. | Gradual degradation of this compound in a stock solution. | Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. Store stock solutions at -80°C under an inert atmosphere. For critical experiments, always use a freshly prepared solution.[5] |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products and their retention times. Use this information to assess the purity of your working solutions. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the specific degradation kinetics of this compound. The following table provides recommended storage conditions for stock solutions based on supplier information. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.
| Storage Temperature | Solvent | Recommended Maximum Storage Duration | Atmosphere |
| -20°C | Anhydrous DMSO or DMF | 1 month | Standard |
| -80°C | Anhydrous DMSO or DMF | 6 months | Nitrogen |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and products of this compound in solution.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC or LC-MS system with a C18 column
-
UV or Charged Aerosol Detector (CAD)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Thermal Degradation: Dilute the stock solution in high-purity water and in PBS (pH 7.4) to a final concentration of 1 mg/mL.
-
-
Incubation: Incubate the stressed samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours). Also, include a control sample of this compound in DMSO stored at -20°C.
-
Sample Analysis:
-
At each time point, take an aliquot of each sample.
-
Neutralize the acidic and basic samples if necessary.
-
Analyze the samples by HPLC or LC-MS. A gradient elution with a mobile phase of water and acetonitrile (B52724) (both with 0.1% formic acid) is a good starting point.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify the remaining parent compound and any new peaks corresponding to degradation products.
-
Characterize the degradation products using LC-MS if available.
-
Visualizations
References
Technical Support Center: Scaling Up Propargyl-PEG2-acid Reactions
Welcome to the technical support center for Propargyl-PEG2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered when scaling up reactions involving this bifunctional linker. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
When scaling up reactions involving this compound, the primary challenges can be categorized into three main areas:
-
Reaction Kinetics and Control: Maintaining optimal reaction conditions such as temperature, mixing, and reagent stoichiometry becomes more complex at a larger scale. Exothermic reactions can be difficult to control, potentially leading to side product formation.
-
Work-up and Purification: The physical properties of PEGylated compounds, often being oils or waxy solids, can complicate extraction and isolation procedures.[1] Standard purification techniques like silica (B1680970) gel chromatography may be less effective for large quantities of PEGylated products.
-
Reagent and By-product Removal: Ensuring complete removal of coupling agents, catalysts (especially copper from click chemistry), and their by-products is critical, particularly for biomedical applications.[2][3]
Q2: How does the bifunctional nature of this compound impact scale-up strategy?
The presence of both a carboxylic acid and a propargyl group requires a carefully planned synthetic sequence to avoid unintended side reactions. The order of reactions (amide coupling vs. click chemistry) should be chosen based on the stability of your substrates and intermediates to the reaction conditions of the subsequent step. Protecting groups may be necessary for one of the functional groups if the reaction conditions for the other are not compatible.
Q3: What are the storage and handling recommendations for this compound, especially for bulk quantities?
For bulk quantities, it is crucial to adhere to the recommended storage conditions to maintain the integrity of the reagent. This compound should be stored at low temperatures (typically -20°C) in a dry, light-protected container.[1] When handling, it is advisable to use anhydrous solvents to prevent hydrolysis of the carboxylic acid and maintain the reactivity of the alkyne group.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the two main reaction types involving this compound: Amide Coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry".
Amide Coupling (Carboxylic Acid Activation)
Issue 1: Low Yield of Amide Product at Large Scale
| Potential Cause | Recommended Solution |
| Inefficient Mixing | Inadequate mixing can lead to localized concentration gradients and reduced reaction rates. Ensure vigorous and uniform stirring. For very large vessels, consider mechanical overhead stirrers. |
| Poor Temperature Control | The activation of carboxylic acids can be exothermic. Poor heat dissipation on a larger scale can lead to decomposition of reagents or side reactions. Use a reactor with a cooling jacket and monitor the internal temperature closely. |
| Suboptimal Coupling Reagents for Scale-up | Some coupling reagents that work well at the lab scale may not be ideal for bulk synthesis due to cost, stability, or difficult-to-remove by-products.[4][5][6] |
| Hydrolysis of Activated Ester | The activated ester intermediate (e.g., NHS-ester) is susceptible to hydrolysis, especially in the presence of water.[7] Use anhydrous solvents and handle reagents in an inert atmosphere (e.g., under nitrogen or argon). |
Issue 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Side Reactions of Coupling Agents | Reagents like EDC can form N-acylisourea by-products that can be difficult to remove.[8] Consider using alternative coupling agents or optimizing the reaction conditions (e.g., temperature, addition rate) to minimize these side reactions. |
| Racemization of Chiral Centers | If your molecule contains chiral centers adjacent to the carboxylic acid, the harsh conditions of some coupling methods can lead to racemization. Use milder coupling agents and additives like HOBt or Oxyma to suppress racemization. |
| Reaction with Solvent | Amide coupling in protic solvents can be problematic. Aprotic solvents like DMF, NMP, or DCM are generally preferred. However, be mindful of the potential toxicity and environmental impact of these solvents at scale.[5][9] |
Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
Issue 1: Incomplete Reaction or Slow Reaction Rate at Scale
| Potential Cause | Recommended Solution |
| Copper Catalyst Oxidation | The active Cu(I) catalyst is prone to oxidation to inactive Cu(II).[10] For large-scale reactions, ensure thorough deoxygenation of solvents and reagents by sparging with an inert gas. The use of a reducing agent like sodium ascorbate (B8700270) is essential to regenerate Cu(I). |
| Insufficient Catalyst Loading | While catalytic, a certain amount of copper is necessary to drive the reaction to completion in a reasonable timeframe. The optimal catalyst loading may need to be re-evaluated upon scale-up. |
| Ligand Issues | The choice of ligand to stabilize the Cu(I) catalyst is critical. Some ligands may not be as effective at higher concentrations or in different solvent systems. Ensure the ligand is fully dissolved and compatible with the reaction conditions. |
Issue 2: Difficulty in Removing Copper Catalyst Post-Reaction
| Potential Cause | Recommended Solution |
| Residual Copper Contamination | For biological applications, residual copper is often toxic and must be removed.[2][3] |
| Inefficient Purification Method | Standard chromatography may not be sufficient for complete copper removal at a large scale. |
Experimental Protocols
General Protocol for Large-Scale Amide Coupling
-
Reagent Preparation: Dissolve the amine-containing substrate in an appropriate anhydrous aprotic solvent (e.g., DMF, DCM) in a suitable reactor under an inert atmosphere.
-
Carboxylic Acid Activation: In a separate vessel, dissolve this compound and a coupling agent (e.g., HATU, HBTU) in an anhydrous aprotic solvent. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Reaction: Slowly add the activated this compound solution to the amine solution. Maintain the temperature of the reaction mixture using a cooling bath or jacketed reactor, especially during the addition.
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as LC-MS or TLC.
-
Work-up: Upon completion, quench the reaction (if necessary) and proceed with an appropriate aqueous work-up to remove excess reagents and by-products.
-
Purification: Purify the product by a suitable method for large-scale purification of PEGylated compounds, such as preparative HPLC or tangential flow filtration.
General Protocol for Large-Scale CuAAC (Click Chemistry)
-
Reagent Preparation: Dissolve the azide-containing substrate and the this compound conjugate in a suitable solvent system (e.g., a mixture of an organic solvent and water). Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period.
-
Catalyst Preparation: In a separate, oxygen-free container, prepare a solution of a Cu(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA).
-
Reaction: Add the catalyst solution to the deoxygenated solution of the reactants. Maintain a positive pressure of inert gas over the reaction mixture.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Work-up and Copper Removal: Once the reaction is complete, add a copper chelating agent to the mixture. Proceed with purification, which may involve precipitation, extraction, or specialized chromatography to ensure complete removal of the copper catalyst.
Visualizations
Caption: Workflow for a typical large-scale amide coupling reaction.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
side reactions of Propargyl-PEG2-acid and how to avoid them
Welcome to the technical support center for Propargyl-PEG2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding side reactions and troubleshooting common issues encountered during its use in bioconjugation and other applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing three key components: a terminal propargyl group (an alkyne), a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid.[1] This structure allows for a two-pronged approach to conjugation:
-
The propargyl group is used in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage with azide-modified molecules.[1][2][3]
-
The carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[1][2]
-
The hydrophilic PEG2 spacer enhances solubility in aqueous solutions, reduces non-specific binding, and provides a flexible connection between the conjugated molecules.[1][4][5]
Its primary applications are in bioconjugation, drug delivery, and the synthesis of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][3]
Q2: What are the most common side reactions associated with the carboxylic acid group of this compound?
When using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amide bond, several side reactions can occur:
-
Hydrolysis of the activated ester: The active O-acylisourea intermediate formed by EDC is unstable in water and can hydrolyze back to the carboxylic acid, reducing your yield.[6][7] The NHS ester is more stable but still susceptible to hydrolysis.[6]
-
Intra- and intermolecular crosslinking: If your target molecule (e.g., a protein) contains both primary amines and carboxylic acids, EDC can catalyze the formation of unwanted polymers.[7]
-
Formation of N-acylurea byproduct: The activated O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea, which is a common side reaction that terminates the desired reaction pathway.
-
Racemization: Carbodiimide activation can sometimes lead to a partial loss of stereochemistry (racemization) in chiral molecules like amino acids.[8]
Q3: What are the potential side reactions involving the propargyl group during a click chemistry reaction?
The primary side reactions in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) are:
-
Oxidation of the Copper(I) catalyst: The active Cu(I) catalyst can be easily oxidized to the inactive Cu(II) form by dissolved oxygen in the reaction mixture, which will stall the reaction.[9]
-
Catalyst-alkyne interactions: In some cases, terminal alkynes can react with the copper catalyst to form insoluble precipitates, effectively removing the catalyst from the reaction.[10]
-
Side reactions with reducing agents: Some reducing agents used to generate Cu(I) in situ, such as phosphines, can react with the azide (B81097) group in a Staudinger ligation, competing with the desired click reaction.[11]
Troubleshooting Guides
Carboxylic Acid Activation and Amide Coupling (EDC/NHS Chemistry)
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or no amide bond formation | Hydrolysis of activated ester: The EDC-activated intermediate or the NHS ester is being hydrolyzed by water.[6][12] | • Perform the reaction in a two-step process: first activate the this compound with EDC/NHS, then add the amine-containing molecule.[6] • Use a buffer with a slightly acidic pH (e.g., MES buffer at pH 6.0) for the activation step to increase the stability of the NHS ester.[6][9] • Minimize the reaction time for the activation step before adding the amine.[12] |
| Competing nucleophiles in buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the activated acid.[13] | • Use non-amine-containing buffers such as phosphate-buffered saline (PBS) or borate (B1201080) buffer.[13] | |
| Inactive reagents: EDC is moisture-sensitive and can lose activity over time. | • Use fresh, high-quality EDC and NHS. Store them desiccated at the recommended temperature. | |
| Precipitation observed during reaction | Protein polymerization: Uncontrolled crosslinking of proteins containing both amines and carboxylates.[7] | • Optimize the stoichiometry of the reactants. Use a molar excess of the this compound to favor conjugation to the protein over protein-protein crosslinking. • The two-step coupling procedure can also help minimize this by removing excess EDC before adding the protein.[6] |
| Insoluble urea (B33335) byproduct: If using DCC (dicyclohexylcarbodiimide), the dicyclohexylurea byproduct is insoluble in many organic solvents. | • Use the water-soluble EDC, as its urea byproduct is also water-soluble and can be easily removed by aqueous extraction. |
Propargyl Group "Click" Reaction (CuAAC)
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or no triazole formation | Oxidation of Cu(I) catalyst: Dissolved oxygen in the reaction mixture has oxidized the active Cu(I) to inactive Cu(II).[9][11] | • Thoroughly degas all buffers and solutions by sparging with an inert gas (e.g., argon or nitrogen) before the reaction.[9] • Include a reducing agent like sodium ascorbate (B8700270) in the reaction mixture to regenerate Cu(I) from any Cu(II) that forms.[9] |
| Inhibition of the catalyst: Impurities in the reagents or starting materials can inhibit the copper catalyst. | • Ensure the purity of your this compound and azide-containing molecule. • If possible, use a copper-coordinating ligand (e.g., TBTA) to stabilize the Cu(I) oxidation state and increase reaction efficiency. | |
| Incorrect stoichiometry: Suboptimal ratios of reactants, catalyst, or reducing agent. | • A common starting point is a slight excess of the alkyne (this compound) relative to the azide.[9] • Typical catalyst loading is 1-5 mol% of a Cu(II) salt with 5-10 mol% sodium ascorbate.[9] | |
| Formation of a red/purple precipitate | Insoluble copper-alkyne complex: The terminal alkyne of the this compound may be forming an insoluble complex with the copper catalyst.[10] | • Try changing the solvent system. Acetonitrile/water mixtures can sometimes stabilize the copper catalyst and prevent precipitation.[10] • The use of a stabilizing ligand is also recommended in this situation. |
| Difficulty in purifying the final product | Residual copper catalyst: The copper catalyst can remain bound to the product, potentially interfering with downstream applications. | • After the reaction is complete, add a copper-chelating agent like EDTA to the reaction mixture to sequester the copper ions before purification.[9] • Use purification methods like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate the product from the chelated copper and other reagents.[] |
Experimental Protocols & Workflows
Two-Step EDC/NHS Coupling Protocol for Amide Bond Formation
This protocol describes the activation of the carboxylic acid on this compound and subsequent coupling to a primary amine-containing molecule.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule
-
Activation Buffer: MES buffer (0.1 M, pH 6.0)
-
Coupling Buffer: PBS (pH 7.4)
-
Quenching solution (e.g., hydroxylamine)
Workflow Diagram:
Caption: Workflow for a two-step EDC/NHS coupling reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines a typical procedure for a click chemistry reaction between this compound and an azide-containing molecule.
Materials:
-
This compound conjugate
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Degassed buffer (e.g., PBS, pH 7.4)
-
Copper chelator (e.g., EDTA) for workup
Workflow Diagram:
Caption: Workflow for a typical CuAAC "click" reaction.
References
- 1. Cas 1859379-85-3,this compound | lookchem [lookchem.com]
- 2. This compound, 1859379-85-3 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chempep.com [chempep.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
Technical Support Center: Analytical Methods for Monitoring Propargyl-PEG2-acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG2-acid reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains a propargyl group (an alkyne) on one end and a carboxylic acid group on the other, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The alkyne group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with azide-containing molecules.[1][2][3] The carboxylic acid can form a stable amide bond with primary amines, often activated by reagents like EDC and NHS.[1][4] This dual functionality makes it a versatile tool for bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs.[5][6]
Q2: What are the most common analytical methods to monitor the progress of a this compound reaction?
A2: The most common analytical methods for monitoring these reactions include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is frequently used to track the disappearance of starting materials and the appearance of product peaks.[7][8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the disappearance of characteristic peaks, such as the azide (B81097) peak (around 2100 cm⁻¹) in a click reaction.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying reactants, products, and impurities, providing information on reaction completion and purity.[4][]
-
Mass Spectrometry (MS): MS and LC-MS can confirm the molecular weight of the desired product and identify any side products.[4]
Q3: How can I confirm that my this compound has successfully conjugated to my molecule of interest?
A3: Confirmation of successful conjugation can be achieved by a combination of the analytical techniques mentioned above. For example, in a click reaction with an azide-containing molecule, the disappearance of the azide peak in the FTIR spectrum is a strong indicator of reaction success.[10] ¹H NMR can show characteristic shifts in the peaks corresponding to the protons near the reaction site.[8] Finally, a shift in the retention time on an HPLC chromatogram and the appearance of a new peak corresponding to the molecular weight of the conjugate in the mass spectrum provide definitive evidence of successful conjugation.
Troubleshooting Guides
Issue 1: Low or No Product Formation in an Amide Coupling Reaction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Carboxylic Acid | Ensure proper activation of the carboxylic acid group of this compound. Use fresh EDC (or a similar carbodiimide) and an additive like N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.[4] |
| Hydrolysis of Activated Ester | The activated O-acylisourea intermediate formed by EDC is susceptible to hydrolysis. Perform the reaction in an anhydrous aprotic solvent or a suitable buffer like MES to minimize water content during the activation step.[4] |
| Incorrect pH | The coupling reaction between the activated ester and the primary amine is pH-dependent. Maintain a pH between 7.2 and 7.5 for optimal reactivity.[4] |
| Steric Hindrance | The primary amine on your molecule of interest may be sterically hindered, preventing efficient reaction. Consider using a longer PEG linker to increase the distance between the reactive groups. |
| Competing Reactions | Buffers containing primary amines (e.g., Tris) or carboxylates can compete with the desired reaction. Use non-reactive buffers such as HEPES or phosphate-buffered saline (PBS). |
Issue 2: Incomplete "Click" Reaction (CuAAC)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Oxidation of Copper(I) Catalyst | The active catalyst in CuAAC is Cu(I), which can be oxidized to the inactive Cu(II) state by oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Include a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I) in situ.[4] |
| Impure Reagents | Impurities in the this compound or the azide-containing molecule can inhibit the catalyst. Use high-purity reagents. |
| Insufficient Catalyst | The amount of copper catalyst can be critical. Optimize the catalyst concentration; typically, 1-10 mol% is used. |
| Ligand Choice | A ligand, such as TBTA or THPTA, is often used to stabilize the Cu(I) catalyst and improve reaction efficiency. Ensure you are using an appropriate ligand for your solvent system. |
| Solvent Incompatibility | The chosen solvent may not be optimal for both reactants and the catalyst. Common solvents for CuAAC include DMF, DMSO, water, or mixtures thereof.[4] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring an Amide Coupling Reaction using HPLC
-
Reaction Setup:
-
Dissolve this compound in an anhydrous aprotic solvent (e.g., DMF or DMSO).
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents).
-
Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add your amine-containing molecule (1 equivalent) dissolved in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Reaction Monitoring:
-
At various time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot by adding a small amount of a primary amine (e.g., Tris buffer) or by acidifying with dilute HCl.
-
Dilute the aliquot with the mobile phase to be used for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the diluted aliquot onto a suitable C18 reverse-phase HPLC column.
-
Use a gradient of water and acetonitrile (B52724) (both often containing 0.1% trifluoroacetic acid) as the mobile phase.
-
Monitor the elution profile using a UV detector at an appropriate wavelength for your molecule of interest.
-
Track the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.
-
Protocol 2: Monitoring a CuAAC "Click" Reaction by FTIR
-
Reaction Setup:
-
Dissolve your azide-containing molecule and this compound (1.2 equivalents) in a suitable solvent (e.g., a mixture of water and t-butanol).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 equivalents).
-
In another vial, prepare a solution of copper(II) sulfate (B86663) (1-5 mol%).
-
-
Reaction Monitoring:
-
Take a small sample of the azide-containing starting material and acquire an FTIR spectrum. Note the characteristic azide peak at approximately 2100 cm⁻¹.
-
Initiate the reaction by adding the sodium ascorbate and then the copper(II) sulfate solution to the main reaction mixture.
-
At different time intervals, take small aliquots of the reaction mixture.
-
Prepare the samples for FTIR analysis (e.g., as a thin film on a salt plate or as a KBr pellet).
-
-
FTIR Analysis:
-
Acquire the FTIR spectrum for each time point.
-
Monitor the disappearance of the azide peak at ~2100 cm⁻¹. The complete disappearance of this peak indicates the completion of the reaction.[10]
-
Visualized Workflows
Caption: Workflow for an EDC/NHS mediated amide coupling reaction.
Caption: Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. This compound, 1859379-85-3 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 1859379-85-3 | AxisPharm [axispharm.com]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A non-sacrificial method for the quantification of poly(ethylene glycol) grafting density on gold nanoparticles for applications in nanomedicine - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02847H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Propargyl-PEG2-acid vs. Alternative PEG Linkers: A Comparative Guide for Researchers
In the rapidly evolving landscape of bioconjugation and drug development, the choice of a linker molecule is a critical determinant of the efficacy, stability, and pharmacokinetic profile of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, Propargyl-PEG2-acid has emerged as a versatile and efficient tool. This guide provides an objective comparison of this compound with other common PEG linkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
This compound is a heterobifunctional linker featuring a terminal alkyne group for "click chemistry" and a carboxylic acid for conventional amide bond formation.[1][] This dual reactivity, combined with a short, hydrophilic di-ethylene glycol (PEG2) spacer, offers distinct advantages in terms of reaction specificity, stability of the resulting conjugate, and control over stoichiometry. This guide will delve into a direct comparison with a commonly used alternative, Maleimide-PEG linkers, and discuss the impact of the PEG chain length on the overall performance of the bioconjugate.
Comparison of Key Performance Metrics
The selection of a linker is often a trade-off between reaction kinetics, stability, and the desired physicochemical properties of the final conjugate. The following tables summarize the key differences between this compound, which utilizes click chemistry, and Maleimide-PEG linkers that react with thiols.
| Feature | This compound (via Click Chemistry) | Maleimide-PEG-acid (via Thiol-Maleimide Ligation) |
| Reaction Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Michael addition between a maleimide (B117702) and a thiol (e.g., from a cysteine residue) |
| Reaction Specificity | High (bioorthogonal) | High for thiols, but potential for off-target reactions with other nucleophiles at higher pH |
| Stoichiometry Control | Excellent, leading to well-defined conjugates[3] | Can result in heterogeneous products with varying drug-to-antibody ratios (DARs)[3] |
| Resulting Linkage | 1,2,3-Triazole | Thioether |
| Linkage Stability | Highly stable to hydrolysis and enzymatic cleavage[4] | Susceptible to retro-Michael addition, leading to potential premature drug release[5][6] |
Impact of Linker Chemistry on Conjugate Stability
The stability of the bond formed between the linker and the biomolecule is paramount for the therapeutic success of ADCs and other targeted therapies. The triazole ring formed via click chemistry is exceptionally stable under physiological conditions.[4] In contrast, the thioether bond formed from maleimide-thiol conjugation is known to be susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione.[5][6] This can lead to premature release of the payload in circulation, potentially causing off-target toxicity and reducing the therapeutic index of the drug.
Studies have shown that the half-life of maleimide-based conjugates can vary significantly, with some reports indicating substantial degradation in plasma over a few days.[7][8] While strategies to improve the stability of maleimide conjugates exist, the inherent stability of the triazole linkage from click chemistry offers a more robust and reliable approach for many applications.
The Role of the PEG Spacer
The "PEG2" component of this compound refers to the di-ethylene glycol spacer. The length of the PEG chain in a linker plays a crucial role in modulating the physicochemical properties of the bioconjugate.
Key effects of PEG linker length include:
-
Hydrophilicity and Solubility: PEG chains are hydrophilic and can significantly improve the solubility of hydrophobic payloads, reducing the risk of aggregation.[9][10]
-
Pharmacokinetics: Longer PEG chains generally increase the hydrodynamic radius of the conjugate, which can lead to a longer plasma half-life and increased tumor accumulation.[11] However, there is often an optimal PEG length, beyond which further increases may not provide additional benefits.[11]
-
In Vitro Potency: An inverse relationship between PEG linker length and in vitro cytotoxicity has been observed in some studies, potentially due to steric hindrance affecting target binding or cellular uptake.[12]
The short PEG2 spacer in this compound provides a balance of increased hydrophilicity while minimizing potential steric hindrance, making it a suitable choice for a wide range of applications.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for the conjugation of this compound to a payload and its subsequent attachment to an azide-modified antibody.
Protocol 1: Amide Coupling of this compound to an Amine-Containing Payload
This protocol describes the activation of the carboxylic acid of this compound using EDC and NHS for subsequent reaction with a primary amine on a payload molecule.
Materials:
-
This compound
-
Amine-containing payload
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction Buffer: 0.1 M MES, pH 4.5-6.0
-
Quenching solution: Hydroxylamine or Tris buffer
Procedure:
-
Dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.[13][14]
-
Dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.
-
Add the payload solution to the activated this compound solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture and stir at room temperature for 2-4 hours, monitoring the reaction by LC-MS.
-
Upon completion, the reaction can be quenched with an appropriate reagent.
-
Purify the Propargyl-PEG2-payload conjugate using preparative HPLC.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Propargyl-PEG2-Payload to an Azide-Modified Antibody
This protocol outlines the "click" reaction between the terminal alkyne of the Propargyl-PEG2-payload and an azide-functionalized antibody.
Materials:
-
Propargyl-PEG2-payload conjugate
-
Azide-modified antibody in a suitable buffer (e.g., PBS)
-
Copper(II) sulfate (B86663) (CuSO4)
-
A copper(I)-stabilizing ligand (e.g., THPTA)
-
A reducing agent (e.g., sodium ascorbate)
Procedure:
-
Prepare stock solutions of CuSO4, THPTA ligand, and sodium ascorbate (B8700270) in water.[15]
-
In a reaction tube, combine the azide-modified antibody with the Propargyl-PEG2-payload conjugate (typically at a molar excess of the payload-linker).
-
Prepare a premixed solution of CuSO4 and THPTA ligand.
-
Add the copper/ligand solution to the antibody-payload mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.[15]
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the resulting ADC using size-exclusion chromatography to remove excess reagents.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Visualizing the Conjugation Process
The following diagrams illustrate the chemical reactions and the overall workflow for generating an ADC using this compound.
Caption: Workflow for ADC synthesis using this compound.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound offers a compelling choice for researchers in bioconjugation and drug development due to the superior stability and specificity of the click chemistry reaction it enables. Compared to traditional maleimide-based linkers, the resulting triazole linkage provides a more robust connection, minimizing the risk of premature payload release. The short PEG2 spacer enhances hydrophilicity without introducing significant steric bulk. While the optimal linker is always application-dependent, the combination of features in this compound makes it a powerful and reliable tool for the construction of well-defined and stable bioconjugates.
References
- 1. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry [dspace.library.uu.nl]
- 3. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Immunomart [immunomart.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
Propargyl-PEG2-Acid vs. Longer Chain PEG Linkers in Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, pharmacokinetics, and therapeutic efficacy. The choice between a short-chain linker, such as Propargyl-PEG2-acid, and longer-chain polyethylene (B3416737) glycol (PEG) linkers is a key consideration in optimizing ADC performance. This guide provides an objective comparison of these linker types, supported by experimental data, to inform rational ADC design.
Impact of Linker Length on ADC Performance: A Data-Driven Comparison
The length of the PEG linker directly impacts several key biopharmaceutical properties of an ADC. While this compound offers a short, defined spacer, longer PEG chains provide increased hydrophilicity and steric hindrance. These differences translate into distinct performance profiles in terms of drug-to-antibody ratio (DAR), in vitro cytotoxicity, pharmacokinetics, and in vivo efficacy.
Drug-to-Antibody Ratio (DAR)
The hydrophobicity of the payload can limit the achievable DAR. Hydrophilic PEG linkers can help solubilize hydrophobic payloads, potentially allowing for higher drug loading. However, the impact of PEG length on DAR can be complex and depends on the specific payload and conjugation chemistry. For some hydrophobic payloads, longer PEG chains (e.g., PEG12) have been shown to enable higher DARs compared to shorter linkers. Conversely, for less hydrophobic payloads, shorter PEG linkers (e.g., PEG2) can achieve a high DAR.
Table 1: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| Linker Type | Payload Type | Achieved DAR | Reference |
| Non-cleavable with PEG2 spacer | Hydrophobic | ~3.9 | [1] |
| Non-cleavable with PEG4 spacer | Hydrophobic | ~3.9 | [1] |
| Cleavable (Val-Cit-PABC) with PEG2 spacer | Hydrophobic | ~3.9 | [1] |
| Cleavable (Val-Cit-PABC) with PEG8 spacer | Hydrophobic | ~2.4 | [1] |
| Cleavable with PEG12 spacer | Hydrophobic | ~2.7 - 3.0 | [1] |
In Vitro Cytotoxicity
The in vitro potency of an ADC can be influenced by the linker length, although the effect is often payload-dependent. In some cases, longer PEG chains can lead to a slight decrease in in vitro cytotoxicity. This may be due to steric hindrance affecting the payload's interaction with its intracellular target or a slower release of the payload from the linker.
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths
| Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| Non-PEGylated | NCI-N87 | Not specified, but potent | [2] |
| PEG4k | NCI-N87 | 4.5-fold reduction vs. non-PEGylated | [2] |
| PEG10k | NCI-N87 | 22-fold reduction vs. non-PEGylated | [2] |
| PEG8 | HER2 3+ SK-BR-3 | 11–48 | [3] |
| PEG12 | HER2 3+ SK-BR-3 | 11–48 | [3] |
Pharmacokinetics: Plasma Half-life and Clearance
One of the most significant impacts of longer PEG chains is the improvement of an ADC's pharmacokinetic profile. Increased PEG length generally leads to a longer plasma half-life and reduced clearance. This is attributed to the increased hydrodynamic radius of the ADC, which reduces renal filtration, and the hydrophilic nature of PEG, which can mask the hydrophobicity of the payload, thereby reducing non-specific uptake and clearance by the reticuloendothelial system. Studies have shown that a PEG8 linker may be the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a significant further advantage.[2]
Table 3: Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths
| Linker Type | Animal Model | Plasma Half-life (t½) | Clearance Rate | Reference |
| Non-PEGylated | Rat | Not specified, but rapid clearance | High | [4] |
| < PEG8 | Rat | Shorter | Increased rapidly | [4] |
| PEG8 | Rat | Longer | Slower | [4] |
| PEG12 | Rat | Longer | Slower | [4] |
| PEG24 | Rat | Longer | Slower | [4] |
| PEG4k | Mouse | 49.2 min | Not specified | [2] |
| PEG10k | Mouse | 219.0 min | Not specified | [2] |
In Vivo Efficacy
The improved pharmacokinetics of ADCs with longer PEG linkers often translates to enhanced in vivo efficacy. The extended circulation time allows for greater accumulation of the ADC in the tumor tissue, leading to more potent anti-tumor activity. While in vitro cytotoxicity might be slightly compromised with longer linkers, the overall in vivo effect is often superior.
Table 4: In Vivo Efficacy of ADCs with Different PEG Linker Lengths in Xenograft Models
| Linker Type | Xenograft Model | Tumor Growth Inhibition | Reference |
| Non-PEGylated | L540cy CDX | Less effective | [5] |
| PEG4 | L540cy CDX | Cures at 1 mg/kg | [5] |
| PEG8 | L540cy CDX | Cures at 1 mg/kg | [5] |
| PEG12 | Karpas 299 | More efficacious than non-PEGylated | [5] |
| PEG10k | NCI-N87 | Significant tumor regression | [2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of different ADC constructs.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well microplates
-
ADC constructs (with this compound and longer chain PEG linkers)
-
Isotype control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[6]
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and the isotype control antibody in complete culture medium. Remove the old medium from the cells and add the diluted ADCs. Incubate for a period of 72-96 hours.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values by fitting the data to a dose-response curve.
Plasma Stability Assay (LC-MS)
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma over time.
Materials:
-
ADC constructs
-
Human or mouse plasma
-
Incubator at 37°C
-
LC-MS system (e.g., high-resolution mass spectrometer)
-
Affinity capture beads (e.g., Protein A/G)
-
Digestion enzymes (optional, for peptide mapping)
-
Reagents for sample preparation (e.g., buffers, reducing agents)
Procedure:
-
Incubation: Incubate the ADC constructs in plasma at 37°C.[9]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[9]
-
ADC Capture: At each time point, capture the ADC from the plasma sample using affinity capture beads.[10]
-
Sample Preparation for LC-MS:
-
Intact Mass Analysis: Elute the intact ADC from the beads and analyze by LC-MS to determine the average DAR.
-
Payload Release Analysis: Analyze the supernatant to quantify the amount of free payload released into the plasma.
-
-
Data Analysis: Plot the average DAR or the concentration of free payload over time to determine the stability of the ADC in plasma.[11]
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of ADCs in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Human cancer cell line for tumor implantation
-
ADC constructs
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice.[12]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[12]
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, ADC with this compound, ADC with longer chain PEG linker).
-
ADC Administration: Administer the ADCs and vehicle control intravenously at a predetermined dose and schedule.
-
Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly (e.g., twice weekly).[13]
-
Endpoint: The study is typically terminated when tumors in the control group reach a specified size or if signs of toxicity are observed.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to compare the efficacy of the different ADC constructs.[12]
Visualizing ADC Mechanisms and Workflows
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Validating Propargyl-PEG2-Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of molecules using linkers like Propargyl-PEG2-acid is a critical step in the development of advanced therapeutics and research reagents, including antibody-drug conjugates (ADCs) and PROTACs.[1][2] Robust analytical validation is paramount to ensure the identity, purity, and stability of these conjugates. This guide provides an objective comparison of key analytical techniques for the validation of this compound conjugates, complete with experimental protocols and data presentation to aid in selecting the most appropriate methods for your research needs.
This compound is a bifunctional linker containing a propargyl group (for click chemistry) and a carboxylic acid (for amide bond formation).[3][4] Its validation involves confirming the successful conjugation and characterizing the final product.
Key Analytical Techniques & Comparison
A multi-faceted analytical approach is often necessary for the comprehensive validation of bioconjugates. The choice of technique depends on the specific information required, such as molecular weight confirmation, purity assessment, determination of conjugation ratio, and identification of aggregation.
| Analytical Technique | Primary Information Provided | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Precise molecular weight of the conjugate, confirmation of successful conjugation, determination of drug-to-antibody ratio (DAR) for ADCs, identification of conjugation sites (peptide mapping).[5][6][7] | High sensitivity and accuracy, provides detailed structural information.[6] | Can be complex for heterogeneous mixtures, potential for ion suppression. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the linker and its attachment to the molecule, quantification of conjugation efficiency. | Provides detailed atomic-level structural information. | Lower sensitivity compared to MS, can be challenging for large proteins. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the conjugate, separation of conjugated and unconjugated species, quantification of impurities. | High resolution and reproducibility, well-established for purity analysis. | May not provide structural information on its own. |
| Size-Exclusion Chromatography (SEC) | Detection and quantification of aggregates, assessment of hydrodynamic size. | Gentle separation method that preserves the native state of proteins. | Limited resolution for species with similar hydrodynamic radii. |
| Hydrophobic Interaction Chromatography (HIC) | Determination of drug-to-antibody ratio (DAR) for ADCs, assessment of hydrophobicity changes upon conjugation. | Orthogonal separation mechanism to SEC and IEX, sensitive to changes in hydrophobicity. | Can be influenced by buffer conditions, may require method development. |
Experimental Protocols
Below are detailed protocols for the key analytical techniques.
Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
This protocol is designed for the analysis of a protein conjugated with this compound.
a. Sample Preparation:
-
Denaturation and Reduction (for ADCs):
-
Dilute the conjugate to 1 mg/mL in a buffer containing 8 M guanidine (B92328) hydrochloride and 100 mM Tris-HCl, pH 7.5.
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.
-
-
Desalting:
-
Desalt the sample using a C4 ZipTip or a similar desalting column to remove non-volatile salts.
-
Elute the desalted conjugate in a solution of 50% acetonitrile (B52724) and 0.1% formic acid.
-
b. LC-MS Analysis:
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: Agilent PLRP-S, 1000 Å, 8 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5-95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS System: Agilent 6530 Q-TOF LC/MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Mass Range: 300-4000 m/z.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate.
Workflow for LC-MS Analysis:
Caption: Workflow for LC-MS analysis of a this compound conjugate.
¹H NMR Spectroscopy for Structural Confirmation
This protocol is for the analysis of the this compound linker itself or a small molecule conjugate.
a. Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
b. NMR Analysis:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Experiment: 1D ¹H NMR.
-
Parameters:
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-5 seconds.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks and assign them to the corresponding protons of the this compound structure.
-
Expected ¹H NMR Peaks for this compound:
-
Propargyl group: A triplet for the acetylenic proton (C≡C-H) and a doublet for the methylene (B1212753) protons adjacent to the alkyne.
-
PEG linker: A series of multiplets for the ethylene (B1197577) glycol units.
-
Acid terminus: A triplet for the methylene protons adjacent to the carboxylic acid.
HPLC for Purity Assessment
This protocol outlines a reverse-phase HPLC method for assessing the purity of a this compound conjugate.
a. Sample Preparation:
-
Dilute the conjugate to a concentration of 1 mg/mL in the initial mobile phase.
b. HPLC Analysis:
-
HPLC System: Waters Alliance HPLC System or equivalent.
-
Column: C18 reverse-phase column (e.g., Waters XBridge BEH C18, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the conjugate.
Logical Flow for Purity Assessment by HPLC:
Caption: Logical flow for purity assessment of conjugates by HPLC.
Data Presentation: A Comparative Summary
The following table summarizes the type of quantitative data obtained from each technique for a hypothetical protein conjugate ("Protein-PEG2-Propargyl").
| Analytical Technique | Parameter Measured | Expected Result for "Protein-PEG2-Propargyl" | Alternative Technique & Expected Result |
| Mass Spectrometry (LC-MS) | Molecular Weight (Da) | [Mass of Protein] + 171.17 Da | MALDI-TOF MS: Similar mass confirmation, potentially with lower resolution. |
| ¹H NMR Spectroscopy | Chemical Shift (ppm) & Integration | Characteristic peaks for propargyl, PEG, and protein moieties with expected integration ratios. | ¹³C NMR: Confirmation of carbon backbone structure. |
| HPLC (Reverse-Phase) | Purity (%) | >95% (main peak area) | Capillary Electrophoresis (CE): Orthogonal purity assessment, often with higher resolution. |
| Size-Exclusion Chromatography (SEC) | Aggregate Content (%) | <5% (high molecular weight species) | Dynamic Light Scattering (DLS): Provides information on hydrodynamic radius and polydispersity. |
| Hydrophobic Interaction Chromatography (HIC) | Retention Time Shift | Increased retention time compared to the unconjugated protein, indicating increased hydrophobicity. | Not directly applicable for non-ADC conjugates for DAR. |
Conclusion
The validation of this compound conjugates requires a suite of orthogonal analytical techniques to ensure a comprehensive understanding of the product's quality. Mass spectrometry is indispensable for confirming the identity and molecular weight of the conjugate. HPLC is the workhorse for purity assessment, while SEC is crucial for monitoring aggregation. For more detailed structural elucidation, particularly for the linker itself or smaller conjugates, NMR spectroscopy provides invaluable information. By employing these techniques with robust protocols, researchers and drug developers can confidently validate their this compound conjugates, ensuring their suitability for downstream applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound, 1859379-85-3 | BroadPharm [broadpharm.com]
- 5. enovatia.com [enovatia.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of Propargyl-PEG2-acid and its Alternatives in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and efficient linking of molecules is paramount. Propargyl-PEG2-acid has emerged as a valuable tool, offering a versatile platform for attaching biomolecules through "click chemistry." This guide provides an objective comparison of the mass spectrometry analysis of this compound products against common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Bioconjugation Linkers
The choice of a linker in bioconjugation significantly impacts reaction efficiency, stability of the final conjugate, and the analytical characterization process. This section compares this compound with two common alternatives: DBCO-PEG4-acid, which also utilizes click chemistry (strain-promoted alkyne-azide cycloaddition, SPAAC), and NHS-PEG4-acid, which reacts with primary amines to form amide bonds.
| Feature | This compound | DBCO-PEG4-acid | NHS-PEG4-acid |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Amine-reactive N-hydroxysuccinimide ester chemistry |
| Resulting Linkage | 1,2,3-Triazole | 1,2,3-Triazole | Amide |
| Reaction Efficiency | High to near-quantitative.[1] | High to near-quantitative.[1] | Generally high, but can be affected by hydrolysis of the NHS ester. |
| Reaction Conditions | Requires a copper(I) catalyst, which can be cytotoxic.[2] | Copper-free, bioorthogonal.[1] | pH dependent (typically 7.2-8.5).[3] |
| Linkage Stability | Highly stable to hydrolysis and enzymatic degradation.[4][5][6] | Highly stable to hydrolysis and enzymatic degradation.[4][5] | Generally stable, but can be susceptible to enzymatic cleavage.[6] |
Mass Spectrometry Analysis of Bioconjugates
Mass spectrometry is an indispensable tool for the characterization of bioconjugates, providing information on conjugation efficiency, site of modification, and stability. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) are widely used techniques.
General Mass Spectrometry Characteristics
| Parameter | This compound Conjugate | DBCO-PEG4-acid Conjugate | NHS-PEG4-acid Conjugate |
| Ionization Method | ESI-MS, MALDI-TOF MS | ESI-MS, MALDI-TOF MS | ESI-MS, MALDI-TOF MS |
| Expected Mass Shift | Mass of this compound + Mass of azide-containing molecule | Mass of DBCO-PEG4-acid + Mass of azide-containing molecule | Mass of NHS-PEG4-acid |
| Fragmentation (CID) | The triazole ring is highly stable and typically does not fragment under standard CID conditions.[4][5] Fragmentation occurs along the peptide backbone. | The triazole ring is stable. Fragmentation patterns are dominated by the peptide backbone. | Amide bond can be cleaved under certain CID conditions, but peptide backbone fragmentation is more common. |
| Quantitative Analysis | Can be quantified using methods like Parallel Reaction Monitoring (PRM) to monitor specific precursor and fragment ions.[7][8][9] | Quantifiable using similar targeted mass spectrometry approaches. | Quantifiable, with established methods for monitoring peptide modifications. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate mass spectrometry analysis of bioconjugates.
Protocol 1: LC-MS/MS Analysis of a Peptide Conjugated with this compound
This protocol outlines the analysis of a model peptide conjugated with this compound via a click reaction with an azide-modified peptide.
1. Sample Preparation:
-
Conjugation: React an alkyne-containing peptide with an azide-modified peptide in the presence of a Cu(I) catalyst, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.
-
Purification: Purify the resulting triazole-linked peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Resuspension: Resuspend the purified peptide conjugate in a solvent suitable for mass spectrometry, typically 0.1% formic acid in water/acetonitrile (B52724).
2. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient of acetonitrile in water (both with 0.1% formic acid) to separate the conjugated peptide from any unreacted species.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode.
-
MS1 Scan: Acquire a full scan to identify the precursor ion of the conjugated peptide.
-
MS/MS Scan (CID): Select the precursor ion for collision-induced dissociation (CID) to generate fragment ions for sequence confirmation and localization of the modification.
3. Data Analysis:
-
Identify the peak corresponding to the conjugated peptide in the total ion chromatogram.
-
Confirm the mass of the conjugate from the MS1 spectrum.
-
Analyze the MS/MS spectrum to confirm the peptide sequence and the presence of the triazole linkage, which will be evident from the mass shift on a specific amino acid residue. The triazole ring itself is generally stable during CID.[5]
Protocol 2: MALDI-TOF MS Analysis of a Peptide Library after Click Chemistry Reaction
This protocol is suitable for the high-throughput analysis of peptide libraries modified using click chemistry.
1. Sample Preparation:
-
On-Bead Click Reaction: Perform the click reaction directly on a one-bead-one-compound peptide library where one set of peptides contains an alkyne and the other an azide.
-
Cleavage: Cleave the peptides from the beads.
-
MALDI Plate Spotting: Mix the cleaved peptides with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot onto the MALDI target plate.[10]
2. MALDI-TOF MS Analysis:
-
Acquire mass spectra in reflectron positive ion mode to obtain accurate mass measurements of the conjugated peptides.
-
For further structural confirmation, select the precursor ions of interest for MS/MS (TOF/TOF) analysis.
3. Data Analysis:
-
Identify the masses corresponding to the successfully conjugated peptides.
-
The MS/MS spectra will provide sequence information to confirm the identity of the "hit" peptides from the library screen.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.
Experimental Workflow for PROTAC Synthesis and Analysis
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target. PEG linkers like this compound are often used in PROTAC synthesis.
Signaling Pathway Analysis using Bioorthogonal Probes
Bioorthogonal probes, synthesized using linkers like this compound, can be used to label and track biomolecules within signaling pathways without perturbing the cellular machinery.
Conclusion
The selection of a bioconjugation linker is a critical step in the development of research tools and therapeutics. This compound, with its ability to form stable triazole linkages via click chemistry, offers a reliable method for conjugation. Its performance, particularly in terms of stability, is often superior to traditional amide bond-forming linkers. Mass spectrometry, through techniques like LC-MS/MS and MALDI-TOF MS, provides the necessary tools for the detailed characterization and quantification of these conjugates. The choice between this compound and its alternatives, such as DBCO- and NHS-esters, will depend on the specific requirements of the application, including the need for bioorthogonality and the tolerance for different reaction conditions.
References
- 1. adcreview.com [adcreview.com]
- 2. researchgate.net [researchgate.net]
- 3. enovatia.com [enovatia.com]
- 4. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasofscience.org [atlasofscience.org]
- 8. Parallel Reaction Monitoring: A Targeted Experiment Performed Using High Resolution and High Mass Accuracy Mass Spectrometry [mdpi.com]
- 9. Parallel Reaction Monitoring (PRM): Principles, Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 10. Accurate MALDI-TOF/TOF Sequencing of One-Bead-One-Compound Peptide Libraries with Application to the Identification of Multi-ligand Protein Affinity Agents Using In Situ Click Chemistry Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Purity Assessment of Propargyl-PEG2-acid Conjugates
For researchers, scientists, and drug development professionals, establishing the purity of bifunctional linkers like Propargyl-PEG2-acid is a critical step in the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose. This guide provides an objective comparison of suitable HPLC methods for assessing the purity of this compound, offering detailed experimental protocols and data-driven recommendations.
The primary analytical challenges presented by this compound are its lack of a significant UV chromophore, high polarity, and acidic nature. These characteristics necessitate careful selection of the HPLC column, mobile phase, and detector to achieve accurate and reproducible purity analysis.
Comparison of Primary HPLC Modes
For a small, polar, and acidic molecule like this compound, Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are the most relevant analytical modes. While Size-Exclusion Chromatography (SEC) is vital for analyzing the final PEGylated protein or antibody, it is not suitable for assessing the purity of the small linker itself.[1][2]
| Method | Principle | Primary Application for this compound | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity; analytes partition between a nonpolar stationary phase and a polar mobile phase. | Analysis of the main component, detection of less polar impurities, and separation of oligomers.[3] | High resolution, excellent reproducibility, wide availability of columns and established methods.[] | Poor retention of the highly polar this compound on standard C18 columns, requiring specialized columns or mobile phase modifiers.[5][6] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on partitioning between a polar stationary phase and a mobile phase with a high concentration of organic solvent.[7] | An orthogonal method for confirming purity, especially for separating highly polar impurities not resolved by RP-HPLC. | Excellent retention for very polar and water-soluble analytes like PEG-acid.[7][8] | Can have longer equilibration times; sensitivity to water content in the sample and mobile phase can affect reproducibility. |
Recommended HPLC Detectors for Analysis
Due to the absence of a UV-absorbing chromophore in the this compound structure, conventional UV detection is not effective unless derivatization is performed.[9][10] Therefore, universal detectors that do not rely on the optical properties of the analyte are required.
| Detector | Principle of Operation | Gradient Compatibility | Sensitivity | Key Considerations |
| Evaporative Light Scattering Detector (ELSD) | Eluent is nebulized and the solvent evaporated; the remaining non-volatile analyte particles scatter a light beam, which is detected. | Excellent | Good (low ng range) | Requires volatile mobile phase buffers (e.g., ammonium (B1175870) acetate, ammonium formate).[11] Response can be non-linear. |
| Charged Aerosol Detector (CAD) | Eluent is nebulized and dried; particles are charged by a corona wire and the charge is measured by an electrometer.[12][13] | Excellent | Excellent (sub-ng range) | Requires volatile mobile phase buffers. Provides a more uniform response independent of the analyte's chemical properties compared to ELSD.[14][15] |
| Mass Spectrometry (MS) | Analytes are ionized and separated based on their mass-to-charge ratio, providing molecular weight information.[16][17] | Excellent | Superior | Provides structural confirmation of the main peak and impurities. Requires volatile buffers.[18] Higher cost and complexity.[] |
| Refractive Index (RI) Detector | Measures the difference in the refractive index between the mobile phase and the eluting sample. | No | Low | Not compatible with gradient elution, making it unsuitable for complex samples requiring a gradient for separation.[19] |
Experimental Protocols
Protocol 1: RP-HPLC with ELSD/CAD Detection (Recommended Primary Method)
This protocol outlines a robust RP-HPLC method for the primary purity assessment of this compound.
1. Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration of 1-2 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Column: A C18 or C8 reversed-phase column designed for enhanced polar retention (e.g., Waters ACQUITY BEH C18, Phenomenex Luna Omega PS C18), 4.6 x 150 mm, 3.5 µm particle size.[5]
-
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate (ensure buffer is volatile).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 10 mM Ammonium Acetate.
-
Gradient Elution: A linear gradient from 5% to 90% Mobile Phase B over 20-30 minutes is a suitable starting point for optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10 µL.
3. Detector Settings:
-
For ELSD:
-
For CAD:
-
Follow manufacturer's recommendations, typically with an evaporation temperature of 35 °C.[20]
-
4. Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Integrate all impurity peaks and calculate the area percentage to determine the purity of the sample.
Protocol 2: HILIC with ELSD/CAD Detection (Orthogonal Method)
This protocol provides an alternative HILIC method for confirming purity and analyzing polar impurities.
1. Sample Preparation:
-
Dissolve the this compound sample in a solution mimicking the initial mobile phase (e.g., 95:5 Acetonitrile:Water) to a concentration of 1-2 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
2. HPLC System and Conditions:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, SIELC Primesep AP), 4.6 x 150 mm, 5 µm particle size.[7][8]
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: Water with 0.1% Formic Acid.
-
Gradient Elution: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10 µL.
3. Detector Settings:
-
Use the same ELSD or CAD settings as described in the RP-HPLC protocol.
4. Data Analysis:
-
Compare the purity profile with the result from the RP-HPLC method to identify any co-eluting impurities.
Visualized Workflows
The following diagrams illustrate the logical flow for method development and selection.
References
- 1. benchchem.com [benchchem.com]
- 2. analysis of PEG - Chromatography Forum [chromforum.org]
- 3. waters.com [waters.com]
- 5. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 6. phenomenex.com [phenomenex.com]
- 7. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. Simultaneous determination of polyethylene glycol-conjugated liposome components by using reversed-phase high-performance liquid chromatography with UV and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Size exclusion chromatography with Corona charged aerosol detector for the analysis of polyethylene glycol polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. enovatia.com [enovatia.com]
- 17. tandfonline.com [tandfonline.com]
- 18. sintef.no [sintef.no]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to Linker Stability: In Vitro and In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
The stability of the chemical linker is a critical determinant of the therapeutic index for targeted drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). A linker must remain stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and reduced efficacy. Conversely, it must be efficiently cleaved or degraded at the target site to release the active therapeutic agent. This guide provides an objective comparison of the in vitro and in vivo stability of common linker classes, supported by experimental data, to inform rational linker design and selection.
Core Concepts in Linker Stability
Linkers are broadly categorized into two main classes: cleavable and non-cleavable .
-
Cleavable Linkers: These are designed to be selectively cleaved by specific triggers within the target cell or tumor microenvironment. Common cleavage mechanisms include enzymatic action (e.g., by cathepsins), pH sensitivity (e.g., in acidic endosomes), or reduction (e.g., by intracellular glutathione).[1]
-
Non-Cleavable Linkers: These linkers, such as those based on a thioether bond, rely on the complete lysosomal degradation of the antibody or protein moiety to release the payload.[2] This mechanism generally results in higher stability in circulation.[2][3]
The choice of linker significantly impacts the stability, potency, and overall therapeutic index of a conjugated drug.[1][2]
Quantitative Comparison of Linker Stability
The following tables summarize quantitative data from various studies, comparing the stability of different linker types in both in vitro and in vivo settings. It is important to note that direct comparisons across different studies can be challenging due to variations in the specific antibody or protein, payload, and experimental conditions.
Table 1: In Vitro Plasma Stability of Common ADC Linkers
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| Cleavable | |||
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days[1] | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[1][4][5] |
| Valine-Alanine (Val-Ala) | Stable[1] | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[1] | |
| Glutamic acid-Valine-Citrulline (EVCit) | Stable in mouse plasma[5] | Designed to resist cleavage by mouse carboxylesterase while remaining sensitive to cathepsin B.[5] | |
| pH-Sensitive | Hydrazone | ~2 days[1] | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation.[1][6][7] Stability is highly influenced by the structure of the hydrazine (B178648) and carbonyl precursors.[6] |
| Silyl (B83357) Ether | > 7 days[8] | Shows significantly improved stability in human plasma compared to traditional hydrazone and carbonate linkers.[8] | |
| Redox-Sensitive | Disulfide | Variable[1] | Stability can be modulated by steric hindrance around the disulfide bond.[1] |
| Enzyme-Sensitive | β-Glucuronide | Highly Stable[1] | Demonstrates greater stability and efficacy in vivo compared to some peptide linkers.[1] |
| Sulfatase-Cleavable | > 7 days (in mouse plasma)[1][8] | Exhibits high plasma stability.[1][8] | |
| Non-Cleavable | |||
| Thioether (e.g., SMCC) | Highly Stable | Generally shows higher plasma stability compared to cleavable linkers, leading to a more stable ADC in circulation.[][10] | |
| Triazole | Highly Stable[] | Formed via click chemistry and is highly resistant to chemical degradation.[] |
Table 2: In Vivo Stability of Select ADC Linkers in Mice
| Linker Type | Conjugation Site | % Drug Loss after 7 Days | Key Findings |
| Cleavable | |||
| Disulfide | LC-V205C | ~100% | Unhindered disulfide linker shows poor in vivo stability.[11] |
| Disulfide | LC-K149C | ~80% | Stability is influenced by the conjugation site.[11] |
| Hindered Disulfide | LC-K149C | ~10% | Addition of a methyl group adjacent to the disulfide bond significantly increases in vivo stability.[11] |
| Non-Cleavable | |||
| Thioether (SMCC) | - | Data not directly comparable | Generally considered to have high in vivo stability, outperforming many cleavable counterparts in several studies.[3] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the typical experimental workflow for assessing linker stability and the mechanisms of payload release for different cleavable linkers.
Caption: Experimental workflow for comparing linker stability in vitro and in vivo.
Caption: Mechanisms of payload release for different cleavable linkers.
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the stability of a linker and the rate of drug deconjugation in plasma from various species.
Methodology:
-
Preparation: Dilute the test conjugate (e.g., ADC) to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) and a control buffer (e.g., PBS).[1]
-
Incubation: Incubate the samples at 37°C with gentle shaking for a predefined time course (e.g., 0, 1, 2, 5, 24, 48, 72, 96, and 168 hours).[1][12]
-
Sampling: At each time point, collect an aliquot of the plasma sample and immediately freeze it at -80°C to stop any further degradation.[12]
-
Sample Analysis (Quantification of Intact Conjugate):
-
Isolate the conjugate from the plasma using immunoaffinity capture (e.g., Protein A or streptavidin-coated beads).[12][13]
-
Analyze the captured conjugate by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) or the percentage of intact conjugate remaining at each time point.[12][13] A decrease in DAR over time indicates linker cleavage.[1]
-
-
Sample Analysis (Quantification of Released Payload):
-
Perform protein precipitation on the plasma samples using an organic solvent (e.g., acetonitrile) to separate the free payload from proteins.[2]
-
Centrifuge the samples and collect the supernatant containing the free payload.[2]
-
Quantify the amount of released payload in the supernatant using LC-MS/MS.[14]
-
-
Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload against time to calculate the half-life (t1/2) of the conjugate in plasma.[1]
In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of a linker-drug conjugate.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice, rats) and, if applicable, establish tumors (e.g., xenografts).[2][15]
-
Dosing: Administer a single intravenous (IV) dose of the test conjugate to the animals.[2][15]
-
Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 10 minutes, 1, 6, 24, 72, and 168 hours).[15]
-
Plasma Preparation: Process the collected blood samples to obtain plasma.
-
Bioanalysis:
-
Total Antibody/Protein: Quantify the total concentration of the antibody or protein component, regardless of drug load, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Intact Conjugate: Measure the concentration of the intact conjugate (with payload attached) using either a specific ELISA or an LC-MS-based method to determine the DAR over time.[2]
-
Free Payload: Quantify the concentration of the prematurely released payload in the plasma using LC-MS/MS.[2]
-
-
Pharmacokinetic Analysis: Use the concentration-time data for each analyte (total antibody, intact conjugate, free payload) to calculate key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).[8]
Conclusion
The selection of a suitable linker is a critical step in the development of effective and safe targeted therapies. Non-cleavable linkers generally offer superior plasma stability, which can minimize off-target toxicity.[3][10] Cleavable linkers, while potentially less stable in circulation, can provide advantages such as the "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[10] The stability of cleavable linkers can be fine-tuned through chemical modifications, as demonstrated by the improved stability of hindered disulfide and silyl ether linkers.[8][11]
Ultimately, the optimal linker strategy depends on the specific therapeutic application, including the nature of the target, the characteristics of the payload, and the tumor microenvironment. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different linker technologies, enabling a more informed and rational approach to the design of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads [mdpi.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
The "Click" of Choice: A Comparative Guide to Alkyne Efficiency in Click Chemistry
For researchers, scientists, and drug development professionals navigating the world of bioconjugation and molecular synthesis, the efficiency of click chemistry is paramount. This guide provides an objective comparison of the performance of different alkynes in the two major forms of this powerful ligation technique: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Supported by experimental data, this guide aims to inform the selection of the optimal alkyne for specific research applications.
Click chemistry has revolutionized the way molecules are connected, offering rapid, specific, and high-yielding reactions. At the heart of this chemistry is the versatile alkyne functional group. However, not all alkynes are created equal. Their structural and electronic properties significantly influence reaction kinetics and overall efficiency. This guide delves into the comparative performance of terminal, internal, and strained alkynes in click chemistry.
Data Presentation: A Quantitative Look at Alkyne Reactivity
The choice between CuAAC and SPAAC often depends on the specific experimental context, particularly the tolerance for a copper catalyst. Within each of these methodologies, the choice of alkyne further dictates the reaction's speed and efficiency.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Terminal vs. Internal Alkynes
The CuAAC reaction is renowned for its speed and reliability, particularly with terminal alkynes. The presence of a terminal proton is crucial for the reaction mechanism, which involves the formation of a copper acetylide intermediate. Internal alkynes, which lack this terminal proton, are significantly less reactive in CuAAC reactions.
| Alkyne Type | Substrate Example | Reaction Time | Conversion | Catalyst System | Reference |
| Terminal Aromatic | Phenylacetylene | 5 min | Quantitative | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | [1] |
| Terminal Aliphatic | Hex-1-yne | 30 min | 63% | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | [1] |
| Internal Aliphatic | But-2-yne | 72 h | ~25% | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | [1] |
| Internal Aromatic | Diphenylacetylene | 72 h | ~25% | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | [1] |
As the data indicates, terminal alkynes undergo CuAAC reactions orders of magnitude faster and with significantly higher conversions compared to internal alkynes under similar conditions. This disparity is a direct consequence of the reaction mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Comparison of Strained Alkynes
For applications where copper cytotoxicity is a concern, such as in living systems, SPAAC offers a powerful alternative. This catalyst-free reaction relies on the release of ring strain in a cyclic alkyne to drive the cycloaddition. The reactivity in SPAAC is critically dependent on the structure of the strained alkyne. The second-order rate constant (k₂) is a key metric for comparing the reactivity of different strained alkynes.
| Strained Alkyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (B81097) (M⁻¹s⁻¹) |
| Biarylazacyclooctynone | BARAC | ~0.96 |
| Dibenzocyclooctyne | DIBO | ~0.3 |
| Dibenzoazacyclooctyne | DBCO / DIBAC | 0.24 - 0.31 |
| Bicyclononyne | BCN | 0.07 - 0.15 |
| PEGylated Terphenyl Diyne | 3,5-TPDY-PEG | 9.1 x 10⁻² |
| Terphenyl Diyne | 3,5-TPDY | 1.7 x 10⁻² |
| meta-[9+1]Cycloparaphenylene | m[9+1]CPP | 9.6 x 10⁻³ |
| [9+1]Cycloparaphenylene | [9+1]CPP | 2.2 x 10⁻³ |
| Fluorinated [11+1]Cycloparaphenylene | fluor[11+1]CPP | 4.7 x 10⁻³ |
| [11+1]Cycloparaphenylene | [11+1]CPP | 4.5 x 10⁻⁴ |
Data compiled from BenchChem.[2]
Visualizing the Chemistry: Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for CuAAC and SPAAC reactions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol is a general guideline for the conjugation of an alkyne-labeled biomolecule to an azide-containing cargo.
Materials:
-
Alkyne-labeled biomolecule
-
Azide-containing cargo
-
Buffer (e.g., phosphate-buffered saline, PBS)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Reducing agent (e.g., sodium ascorbate) stock solution (freshly prepared, e.g., 100 mM in water)
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-labeled biomolecule and the azide-containing cargo in the desired molar ratio in your chosen buffer.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution. The ligand is typically used in excess (e.g., 5 equivalents relative to copper). Allow this mixture to stand for a few minutes.
-
Initiate the reaction: Add the catalyst premix to the reaction mixture containing the alkyne and azide.
-
Add the reducing agent: Add the freshly prepared sodium ascorbate (B8700270) solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst. A typical final concentration is 1-5 mM.
-
Incubate: Allow the reaction to proceed at room temperature or 37°C for 1-4 hours. The optimal time may need to be determined empirically.
-
Purification: Purify the conjugated product using a suitable method for your biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents and catalyst.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling
This protocol describes a general procedure for labeling azide-modified cell surfaces with a strained alkyne-containing fluorescent dye.
Materials:
-
Cells with azide groups metabolically incorporated into their surface glycans
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore)
-
Cell culture medium or buffer (e.g., PBS with 1% fetal bovine serum)
Procedure:
-
Cell Preparation: Culture and treat cells to incorporate azide sugars into their surface glycans. Harvest the cells and wash them with a suitable buffer to remove any unincorporated azide sugars.
-
Labeling Reaction: Resuspend the cells in the labeling buffer containing the strained alkyne-fluorophore conjugate. The final concentration of the alkyne probe typically ranges from 10 to 100 µM.
-
Incubation: Incubate the cells with the alkyne probe for 30-60 minutes at room temperature or 37°C. The incubation time can be optimized for the specific cell type and probe.
-
Washing: After incubation, wash the cells several times with fresh buffer to remove any unreacted alkyne-fluorophore conjugate.
-
Analysis: The labeled cells can now be analyzed by methods such as flow cytometry or fluorescence microscopy.
Conclusion
The choice of alkyne is a critical parameter in designing efficient click chemistry reactions. For CuAAC, terminal alkynes are vastly superior to their internal counterparts, offering rapid reaction rates and high yields. When biocompatibility is a priority and a catalyst-free approach is required, SPAAC provides an excellent alternative. The reactivity of SPAAC is governed by the degree of ring strain in the cyclic alkyne, with BARAC and DIBO among the fastest commercially available options. By understanding the relative efficiencies and adhering to optimized protocols, researchers can effectively harness the power of click chemistry for a wide array of applications in science and medicine.
References
Validating PROTAC Activity: A Comparative Guide Featuring the Propargyl-PEG2-acid Linker
For researchers, scientists, and drug development professionals, the validation of Proteolysis Targeting Chimera (PROTAC) activity is a critical step in the development of novel therapeutics. This guide provides an objective comparison of PROTAC performance, with a focus on the utility of the Propargyl-PEG2-acid linker, supported by experimental data and detailed protocols.
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The choice of linker is crucial as it influences the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), thereby affecting the efficiency of protein degradation.
The this compound linker is a versatile tool in PROTAC synthesis. Its propargyl group allows for efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the modular assembly of PROTACs. The carboxylic acid functional group enables straightforward amide bond formation with an amine-bearing ligand. The short polyethylene (B3416737) glycol (PEG) chain enhances solubility and can influence the physicochemical properties of the final PROTAC molecule.
Comparative Analysis of PROTAC Linker Performance
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), showcasing the performance of different linker types.
BTK-Targeting PROTACs
| Linker Type | Representative Linker Structure | E3 Ligase Ligand | DC50 | Dmax (%) | Cell Line |
| PEG-based (with alkyne) | Propargyl-PEG4-acid | IAP | 200 nM[1] | Not Specified | THP-1 |
| Alkyl/Ether | Varied alkyl/ether chains | Cereblon (CRBN) | 1-40 nM | >85% | Ramos |
| Rigid (Piperidine-based) | Piperidine-containing linker | Cereblon (CRBN) | < 1 nM | Not Specified | LNCaP and VCaP |
BRD4-Targeting PROTACs
| Linker Type | Representative Linker Structure | E3 Ligase Ligand | DC50 | Dmax (%) | Cell Line |
| PEG-based | Optimized PEG linker | Cereblon (CRBN) | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| Alkyl | Varied alkyl chains | von Hippel-Lindau (VHL) | 25-125 nM[2] | Not Specified | 22RV1 |
| Rigid (Ethynyl-based) | Ethynyl-containing linker | Cereblon (CRBN) | pM range | Not Specified | MOLM13 and MV4;11 |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures involved in PROTAC validation, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Propargyl-PEG2-acid: A Guide for Laboratory Professionals
This document provides essential safety and disposal procedures for Propargyl-PEG2-acid, a bifunctional PEG2 linker commonly used in bioconjugation, drug delivery, and material science.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing environmental impact. This information is intended to supplement, not replace, your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).
Key Safety and Handling Data
| Property | Information | Source Analogy |
| Chemical Formula | C8H12O4 | BroadPharm[2], AxisPharm[1] |
| Molecular Weight | 172.18 g/mol | AxisPharm[1] |
| CAS Number | 1859379-85-3 | BroadPharm[2], AxisPharm[1] |
| Storage | Store at –20 °C in a dry, light-protected container. | BroadPharm[2], AxisPharm[1] |
| Handling | Use in a chemical fume hood.[3] Wear chemical-resistant gloves, safety goggles, and protective clothing.[3] Avoid contact with skin and eyes.[4] Wash thoroughly after handling.[3] | AxisPharm Safety Data Sheet[3] |
| Incompatible Materials | Oxidizing agents. | AxisPharm Safety Data Sheet[3] |
| Conditions to Avoid | Heat, flames, and sparks. | AxisPharm Safety Data Sheet[3] |
Experimental Protocols: Spill and Disposal Procedures
The following protocols are based on best practices for similar chemical compounds. Always consult with your institution's environmental health and safety (EHS) office for specific disposal requirements.
Accidental Release Measures:
In the event of a spill, the following steps should be taken:
-
Personal Precautions: Wear suitable personal protective equipment (PPE), including a respirator, gloves, protective clothing, and eye protection.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or water courses.[3][5]
-
Clean-up: Mix the spilled material with sand or a similar inert absorbent material.[3] Sweep up the mixture and place it in a tightly closed container for disposal.[3]
Disposal Protocol:
Disposal of this compound must be handled as special waste.
-
Waste Collection: Collect the waste material, including any contaminated absorbent materials, in a clearly labeled, tightly closed container.
-
Consultation: Arrange for disposal by a licensed disposal company.[3] Consult with your local waste disposal authority to ensure compliance with all national and regional regulations.[3]
-
Environmental Protection: Do not dispose of the material into the environment, drains, or water courses.[3][5]
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Propargyl-PEG2-acid
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for Propargyl-PEG2-acid, including personal protective equipment (PPE), operational procedures, and disposal plans.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C8H12O4 |
| Molecular Weight | 172.18 g/mol |
| CAS Number | 1859379-85-3 |
| Appearance | Liquid |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to ensure personal safety and prevent exposure.
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or glasses that meet ANSI Z.87.1 1989 standards. A face shield should be worn over safety glasses if there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves before each use and change them immediately if contaminated. |
| Body Protection | A laboratory coat should be worn and fully buttoned. For larger quantities or increased risk of splashing, consider a chemically resistant apron or suit. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes risks and ensures the integrity of the compound for experimental use.
Caption: Workflow for handling this compound.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower. Have all necessary equipment and reagents ready.
-
Don PPE : Put on all required personal protective equipment as detailed in the table above.
-
Handling :
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Conduct all manipulations within a certified chemical fume hood to minimize inhalation exposure.
-
Use compatible labware (e.g., glass, polypropylene) for weighing and measuring.
-
-
Use in Experiment : Follow the specific experimental protocol. Avoid generating aerosols or dust.
-
Cleanup :
-
Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and then with water.
-
Decontaminate any equipment that has come into contact with the chemical.
-
-
Storage : Tightly seal the container of any remaining this compound and store it at the recommended temperature of -20°C in a dry, well-ventilated area away from incompatible materials.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Caption: Waste disposal logical relationship.
-
Waste Generation : Collect all waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials.
-
Segregation : Segregate the waste into appropriate categories (e.g., liquid chemical waste, solid chemical waste). Do not mix with other incompatible waste streams.
-
Labeling : Clearly label all waste containers with the full chemical name ("this compound") and any relevant hazard warnings.
-
Collection : Store waste containers in a designated, secondary containment area away from general laboratory traffic.
-
Final Disposal : Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their scientific work. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
